Quinovic acid glycoside 2
Description
Structure
2D Structure
Properties
CAS No. |
115569-78-3 |
|---|---|
Molecular Formula |
C42H66O14 |
Molecular Weight |
795.0 g/mol |
IUPAC Name |
(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid |
InChI |
InChI=1S/C42H66O14/c1-19-10-15-41(36(49)50)16-17-42(37(51)52)22(27(41)20(19)2)8-9-25-39(6)13-12-26(38(4,5)24(39)11-14-40(25,42)7)55-35-32(48)33(28(44)21(3)53-35)56-34-31(47)30(46)29(45)23(18-43)54-34/h8,19-21,23-35,43-48H,9-18H2,1-7H3,(H,49,50)(H,51,52)/t19-,20+,21-,23-,24+,25-,26+,27+,28+,29-,30+,31-,32-,33+,34+,35+,39+,40-,41+,42-/m1/s1 |
InChI Key |
BZXXSUZFEIFGEX-LCSOEGAZSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Quinovic Acid Glycoside 2: A Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinovic acid glycoside 2 is a naturally occurring triterpenoid saponin that has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the known natural sources, distribution, and quantitative analysis of this compound. Furthermore, it details the experimental protocols for its extraction and identification and explores the current understanding of its biological activity, including its role in cellular signaling pathways.
Natural Sources and Distribution
This compound, with the chemical formula C42H66O14 and CAS number 115569-78-3, has been identified in a select number of plant species, primarily within the Rubiaceae family. The most significant and well-documented sources are:
-
Uncaria tomentosa (Cat's Claw): This large woody vine, native to the Amazon rainforest, is the most prominent source of this compound and other related quinovic acid glycosides.[1][2] These compounds are considered to be among the primary bioactive constituents of the plant, contributing to its traditional use in folk medicine for a variety of ailments.[1]
-
Guettarda platypoda: This species, also belonging to the Rubiaceae family, has been identified as a source of this compound.
-
Nauclea diderrichii: This is another plant species where the presence of this compound has been reported.
The distribution of quinovic acid glycosides within Uncaria tomentosa is not uniform. The highest concentrations are typically found in the stem bark , followed by the leaves , with only trace amounts detected in the branches .
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, studies have quantified the total content of quinovic acid glycosides in various parts of Uncaria tomentosa. This data provides a valuable reference for the relative abundance of this class of compounds.
| Plant Species | Plant Part | Total Quinovic Acid Glycoside Content ( g/100g ) | Reference |
| Uncaria tomentosa | Stem Bark | Varies significantly among wild samples | --INVALID-LINK-- |
| Uncaria tomentosa | Branches | Traces (0.004 - 0.034 g%) in some samples | --INVALID-LINK-- |
| Uncaria tomentosa | Leaves | Not typically measured for quinovic acid glycosides | --INVALID-LINK-- |
Note: The concentration of quinovic acid glycosides can exhibit considerable variability depending on factors such as the geographical origin of the plant, season of harvest, and the specific chemotype.
Experimental Protocols
The extraction, isolation, and quantification of this compound from its natural sources involve a series of sophisticated analytical techniques.
Extraction of Quinovic Acid Glycosides from Uncaria tomentosa Bark
-
Sample Preparation: The stem bark of Uncaria tomentosa is collected, botanically certified, and then dried. The dried bark is ground into a fine powder.
-
Extraction: A purified fraction of quinovic acid glycosides can be obtained through a series of solvent extractions. While specific details can vary between studies, a general approach involves maceration or percolation with a hydroalcoholic solution (e.g., 69% v/v ethanol in water).
-
Fractionation: The crude extract is then subjected to further fractionation using liquid-liquid partitioning with solvents of increasing polarity to separate the glycosidic fraction from other constituents like alkaloids and polyphenols.
-
Purification: The quinovic acid glycoside-rich fraction is concentrated and can be further purified using techniques such as column chromatography (e.g., silica gel or reversed-phase) to isolate individual glycosides, including this compound. The purified fraction is typically freeze-dried for storage and analysis.
Analytical Characterization and Quantification
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
A validated reversed-phase HPLC-PDA method is commonly employed for the quantification of total quinovic acid glycosides.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of acidified water (e.g., with formic acid) and an organic solvent like acetonitrile is common.
-
Detection: The eluting compounds are monitored using a photodiode array detector, typically at a wavelength around 210 nm.
-
-
Quantification: Quantification is often performed using an external standard, such as alpha-hederin, due to the lack of a commercially available analytical standard for each individual quinovic acid glycoside. The results are expressed as a percentage of the total quinovic acid glycosides in the extract.
Ultra-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS)
This powerful technique is used for the structural characterization and identification of individual quinovic acid glycosides.
-
Principle: UPLC provides high-resolution separation of the complex mixture of glycosides. The separated compounds are then introduced into a Q-TOF mass spectrometer, which provides accurate mass measurements of the molecular ions and their fragmentation patterns.
-
Identification: The identity of this compound and other glycosides is confirmed by comparing their measured mass-to-charge ratios (m/z) and fragmentation patterns with those reported in the literature or with previously characterized standards.
Signaling Pathways and Biological Activity
Quinovic acid glycosides, including by extension this compound, are recognized as potent anti-inflammatory agents.[3] Their mechanism of action is believed to involve the modulation of key inflammatory signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Extracts of Uncaria tomentosa rich in quinovic acid glycosides have been shown to inhibit the activation of NF-κB. This inhibition is thought to occur through the prevention of the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, the translocation of NF-κB to the nucleus is blocked, thereby downregulating the expression of pro-inflammatory genes, such as those for cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Analysis
The overall workflow for the analysis of this compound from its natural source, Uncaria tomentosa, is a multi-step process.
References
- 1. HPLC-PDA method for quinovic acid glycosides assay in Cat's claw (Uncaria tomentosa) associated with UPLC/Q-TOF-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Quinovic Acid Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice | PLOS One [journals.plos.org]
Biological activity of quinovic acid glycosides from Uncaria tomentosa
An In-Depth Technical Guide to the Biological Activity of Quinovic Acid Glycosides from Uncaria tomentosa
Introduction
Uncaria tomentosa (Willd. ex Schult.) DC., commonly known as Cat's Claw, is a medicinal vine native to the Amazon rainforest.[1] For centuries, indigenous cultures have utilized its bark and roots to treat a variety of ailments, including inflammatory conditions, infections, and cancer.[1][2] Modern phytochemical research has identified several classes of bioactive compounds responsible for these effects, with particular attention given to oxindole alkaloids and quinovic acid glycosides.[3] Quinovic acid glycosides, a class of triterpenoid saponins, are considered among the most potent anti-inflammatory constituents of the plant.[4][5] These compounds have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antiviral, immunomodulatory, and cytotoxic effects, making them a subject of intense research for drug development professionals.[6][7][8]
This technical guide provides a comprehensive overview of the biological activities of quinovic acid glycosides from Uncaria tomentosa. It consolidates quantitative data from key studies, details the experimental protocols used, and visualizes the molecular signaling pathways involved.
Anti-inflammatory and Immunomodulatory Activity
Quinovic acid glycosides are potent modulators of inflammatory responses. Their mechanism is often linked to the inhibition of the transcription factor NF-κB, a central regulator of inflammation, and the modulation of other key signaling pathways.[4][5][9] A purified fraction of these glycosides has shown significant efficacy in animal models of inflammation, such as cyclophosphamide-induced hemorrhagic cystitis.[4][5]
Data Presentation: Anti-inflammatory and Immunomodulatory Effects
| Compound/Fraction | Model/Assay | Target/Marker | Dosage/Concentration | Result | Reference |
| Quinovic Acid Glycoside | Carrageenan-induced paw edema in rats | Edema | Not specified | Decrease in paw edema | [4][6] |
| Quinovic Acid Glycosides Purified Fraction (QAPF) | Cyclophosphamide (CYP)-induced hemorrhagic cystitis in mice | Bladder Wet Weight | 50 mg/kg | Significant reduction compared to CYP group | [4][5] |
| QAPF | CYP-induced hemorrhagic cystitis in mice | Visceral Pain Score | 50 mg/kg | Significant reduction in cumulative pain score over 4 hours | [2] |
| QAPF | CYP-induced hemorrhagic cystitis in mice | IL-1β Levels in Bladder | 50 mg/kg | Significant decrease to basal levels | [2][5] |
| QAPF | CYP-induced hemorrhagic cystitis in mice | P2X7 Receptor Expression | 50 mg/kg | Marked decrease in immunoreactivity in bladder submucosa | [2] |
| Quinovic Acid | Amyloid-β-induced neuroinflammation in mice | p-NF-κB, IL-1β | 50 mg/kg | Downregulation of neuroinflammatory mediators | [10] |
| U. tomentosa Extracts (containing quinovic acid glycosides) | Meta-analysis of in vivo studies | NF-κB | Various | Significant reduction (SMD: -1.19) | [11][12] |
| U. tomentosa Extracts (containing quinovic acid glycosides) | Meta-analysis of in vivo studies | IL-6 | Various | Significant reduction (SMD: -0.72) | [12] |
Experimental Protocols
Carrageenan-Induced Rat Paw Edema Assay This widely used model assesses the anti-inflammatory activity of compounds against acute inflammation.[6]
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw.
-
Treatment: The test compound (e.g., quinovic acid glycoside fraction) is administered, often orally or intraperitoneally, at a specified time before the carrageenan injection.
-
Measurement: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.
Cyclophosphamide (CYP)-Induced Hemorrhagic Cystitis Model This model is used to study bladder inflammation.[4][5]
-
Animal Model: Swiss mice are injected with CYP to induce hemorrhagic cystitis.
-
Treatment: A quinovic acid glycosides purified fraction (QAPF) is administered to the mice prior to CYP injection. A control group receives only the vehicle, and another group receives Mesna, a standard treatment.[4][13]
-
Evaluation of Nociception: Behavioral changes related to visceral pain are scored at regular intervals.[2]
-
Macroscopic and Histological Analysis: After a set period, the bladders are excised, weighed (to assess edema), and macroscopically scored for hemorrhage. Tissues are then processed for histological examination to assess inflammatory cell infiltration and tissue damage.[4]
-
Biochemical Analysis: Bladder tissue is homogenized to measure levels of inflammatory markers. IL-1β levels are quantified using ELISA, and myeloperoxidase (MPO) activity is measured as an index of neutrophil infiltration.[2] P2X7 receptor expression can be assessed via immunohistochemistry.[2][13]
Signaling Pathway Visualization
The anti-inflammatory action of QAPF in the hemorrhagic cystitis model involves the downregulation of the P2X7 receptor and subsequent reduction of IL-1β. This is linked to the inhibition of the NF-κB signaling pathway.[4][5]
Caption: QAPF Anti-inflammatory Mechanism.
Antiviral Activity
Early research into the bioactivity of Uncaria tomentosa identified quinovic acid glycosides as key compounds with antiviral properties.[14] Studies have demonstrated their efficacy against RNA viruses, including Vesicular Stomatitis Virus (VSV) and Rhinovirus.[8][14][15]
Data Presentation: Antiviral Effects
| Compound/Fraction | Virus | Cell Line | Assay | Result | Reference |
| Quinovic Acid Glycosides | Vesicular Stomatitis Virus (VSV) | HeLa | In vitro | Active | [8][14][15] |
| Quinovic Acid Glycosides | Rhinovirus 1B | HeLa | In vitro | Active | [8][14] |
Note: Specific quantitative data like IC50 values were not detailed in the provided search results, but the compounds were reported as active.
Experimental Protocols
In Vitro Antiviral Assay (General Protocol) This protocol outlines the general steps for assessing the antiviral activity of natural compounds in a cell culture system.[14]
-
Cell Culture: A susceptible cell line (e.g., HeLa cells) is cultured in appropriate media in multi-well plates until a confluent monolayer is formed.
-
Compound Preparation: The quinovic acid glycosides are dissolved in a suitable solvent (like DMSO) and then diluted to various concentrations in the cell culture medium.
-
Infection and Treatment: The cell monolayers are washed, and then the virus (e.g., VSV or Rhinovirus) is added at a specific multiplicity of infection (MOI). Simultaneously or at a set time post-infection, the cells are treated with the different concentrations of the test compounds.
-
Incubation: The plates are incubated for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE) in the control wells (typically 24-72 hours).
-
Evaluation of Antiviral Activity: The inhibition of viral replication is assessed. This can be done by:
-
CPE Inhibition Assay: Microscopically observing the reduction of virus-induced cell damage in treated wells compared to untreated controls.
-
Plaque Reduction Assay: For plaque-forming viruses, an overlay medium is added after infection. After incubation, cells are stained, and the number and size of plaques (zones of cell death) are counted. The percentage of plaque reduction is calculated.
-
Viability Assay: Using reagents like MTT or resazurin to quantify the number of viable cells remaining after infection and treatment.[16]
-
-
Cytotoxicity Assessment: In parallel, the compounds are tested on uninfected cells to determine their cytotoxicity and to ensure that any observed antiviral effect is not simply due to the compound killing the host cells.[17]
Cytotoxic / Anticancer Activity
Quinovic acid glycosides have also been investigated for their potential as anticancer agents. A purified fraction demonstrated the ability to induce apoptosis (programmed cell death) in human bladder cancer cells, suggesting a potential therapeutic application.[18]
Data Presentation: Cytotoxic Effects
| Compound/Fraction | Cell Line | Activity | IC50 Value | Key Mechanism | Reference |
| Quinovic Acid Glycosides Purified Fraction (QAPF) | T24 (Human Bladder Cancer) | Inhibition of cell growth | 78.36 µg/mL | Activation of caspase-3, NF-κB translocation | [9] |
| QAPF | RT4 (Human Bladder Cancer) | Decreased viability | Not specified | - | [9] |
| Quinovic Acid | A-549 (Lung Cancer) | Cytotoxicity | IC50 > 10 µM (from related saponins) | Induction of apoptosis, increased ROS | [19] |
| Quinovic Acid | SW-620 (Colon Cancer) | Cytotoxicity | IC50 > 10 µM (from related saponins) | - | [19] |
Experimental Protocols
MTT Cell Viability Assay This is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[16]
-
Cell Seeding: Cancer cells (e.g., T24 human bladder cancer cells) are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the QAPF for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: After a few hours of incubation, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., ~570 nm). The absorbance is directly proportional to the number of viable cells.
-
Analysis: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.[9]
Apoptosis Detection (Caspase-3 Activation) Apoptosis is a key mechanism of cell death induced by many anticancer agents. The activation of effector caspases, like caspase-3, is a hallmark of this process.[20]
-
Treatment: T24 cells are treated with QAPF at a concentration known to reduce viability (e.g., near the IC50).
-
Cell Lysis: After treatment, cells are harvested and lysed to release their cellular contents.
-
Caspase-3 Assay: The cell lysate is incubated with a specific substrate for caspase-3 that is conjugated to a colorimetric or fluorometric reporter.
-
Measurement: When active caspase-3 cleaves the substrate, it releases the reporter molecule, which can be quantified using a spectrophotometer or fluorometer.
-
Analysis: An increase in signal in the treated samples compared to the untreated control indicates the activation of caspase-3 and induction of apoptosis.[9]
Signaling Pathway Visualization
The cytotoxic effect of QAPF on T24 bladder cancer cells is mediated through the induction of a caspase-3-dependent apoptotic pathway.[9]
Caption: Apoptosis Induction by QAPF.
General Experimental Workflow
The discovery and characterization of the biological activities of quinovic acid glycosides follow a logical and systematic workflow, from plant material to in vivo validation.
Caption: Workflow for Bioactivity Screening.
Conclusion
The quinovic acid glycosides isolated from Uncaria tomentosa represent a class of natural products with significant and diverse biological activities. The robust anti-inflammatory effects, demonstrated through the inhibition of key mediators like NF-κB and IL-1β, position them as strong candidates for the development of novel treatments for inflammatory diseases.[4] Furthermore, their demonstrated antiviral and specific cytotoxic activities against cancer cell lines highlight a broader therapeutic potential that warrants further investigation.[9][18] This guide provides a foundational resource for researchers and drug development professionals, summarizing the quantitative data, experimental approaches, and known mechanisms of action that underpin the pharmacological interest in these compelling natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Quinovic Acid Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Quinovic Acid Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice | PLOS One [journals.plos.org]
- 6. Plant metabolites. New compounds and anti-inflammatory activity of Uncaria tomentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Uncaria tomentosa as a Promising Natural Source of Molecules with Multiple Activities: Review of Its Ethnomedicinal Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. Quinovic Acid Impedes Cholesterol Dyshomeostasis, Oxidative Stress, and Neurodegeneration in an Amyloid- β-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Anti-inflammatory and/or immunomodulatory activities of Uncaria tomentosa (cat’s claw) extracts: A systematic review and meta-analysis of in vivo studies [frontiersin.org]
- 12. Anti-inflammatory and/or immunomodulatory activities of Uncaria tomentosa (cat’s claw) extracts: A systematic review and meta-analysis of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Quinovic Acid Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Plant metabolites. Structure and in vitro antiviral activity of quinovic acid glycosides from Uncaria tomentosa and Guettarda platypoda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Plant metabolites. Structure and in vitro antiviral activity of quinovic acid glycosides from Uncaria tomentosa and Guettarda platypoda. | Semantic Scholar [semanticscholar.org]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. mdpi.com [mdpi.com]
- 18. Quinovic acid glycosides purified fraction from Uncaria tomentosa induces cell death by apoptosis in the T24 human bladder cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Editorial: Investigation of the biological properties of natural products using experimental approaches and in silico methods [frontiersin.org]
- 20. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-inflammatory Effects of Quinovic Acid Glycosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anti-inflammatory effects of a purified fraction of quinovic acid glycosides (QAPF) derived from Uncaria tomentosa (Cat's Claw). While specific data on "Quinovic acid glycoside 2" is limited in publicly available scientific literature, this document consolidates the current understanding of the anti-inflammatory properties of this class of compounds, focusing on their molecular mechanisms and relevant experimental protocols.
Quantitative Data on Anti-inflammatory Effects
The majority of quantitative data on the anti-inflammatory effects of quinovic acid glycosides comes from in vivo studies. The available in vitro data is largely qualitative, focusing on the inhibition of inflammatory mediators. This section presents a summary of the key findings.
| Assay | Test Substance | Cell Line | Key Findings | Quantitative Data (IC50, etc.) | Reference |
| Nitric Oxide (NO) Production | Purified Fraction of Quinovic Acid Glycosides (QAPF) | Macrophages (e.g., RAW 264.7) | Inhibition of LPS-induced NO production. | Specific IC50 values for QAPF are not readily available in the reviewed literature. | General finding, specific data lacking. |
| Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) | Purified Fraction of Quinovic Acid Glycosides (QAPF) | Macrophages, Bladder tissue (in vivo) | Significant reduction in IL-1β levels.[1][2] Modulation of TNF synthesis.[1] | In an in vivo model of hemorrhagic cystitis, QAPF significantly decreased IL-1β levels in the bladder.[1][2] | [1][2] |
| Inflammatory Enzymes (iNOS, COX-2) | Purified Fraction of Quinovic Acid Glycosides (QAPF) | Macrophages | Implied inhibition through the NF-κB pathway. | Direct in vitro quantitative data on enzyme inhibition by QAPF is not specified in the reviewed literature. | Implied from mechanism of action. |
| NF-κB Activation | Purified Fraction of Quinovic Acid Glycosides (QAPF) | Various | Inhibition of NF-κB activation is a proposed mechanism of action.[1] | Not specified. | [1] |
Core Anti-inflammatory Mechanisms
Quinovic acid glycosides exert their anti-inflammatory effects primarily through the modulation of key signaling pathways, particularly the NF-κB pathway. The MAPK pathway is also a likely target, given its central role in inflammation.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Quinovic acid glycosides have been shown to inhibit NF-κB activation, which in turn downregulates the expression of various inflammatory mediators.[1]
References
- 1. The Quinovic Acid Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice | PLOS One [journals.plos.org]
- 2. The Quinovic Acid Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Mechanism of Action of Quinovic Acid Glycosides in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of a purified fraction of quinovic acid glycosides (QAPF) derived from Uncaria tomentosa (Cat's Claw) in cancer cells. The information presented is based on peer-reviewed scientific literature and is intended to inform research and development efforts in oncology.
Core Findings: A Dual-Pronged Attack on Bladder Cancer Cells
Research into a Quinovic Acid Glycosides Purified Fraction (QAPF) has revealed a significant inhibitory effect on the growth of human bladder cancer cell lines, specifically T24 and RT4. The primary mechanism of action is the induction of programmed cell death, or apoptosis, coupled with the modulation of a key inflammatory signaling pathway.
Quantitative Analysis of Anticancer Activity
The cytotoxic effect of the Quinovic Acid Glycosides Purified Fraction (QAPF) on the T24 human bladder cancer cell line has been quantified. This provides a benchmark for its potency and a critical parameter for dose-response studies in further drug development.
| Compound/Fraction | Cell Line | IC50 Value | Reference |
| Quinovic Acid Glycosides Purified Fraction (QAPF) | T24 (Human Bladder Cancer) | 78.36 µg/mL | [1] |
Signaling Pathways and Molecular Mechanisms
The anticancer activity of the Quinovic Acid Glycosides Purified Fraction (QAPF) is orchestrated through two primary signaling pathways: the intrinsic apoptosis pathway and the NF-κB signaling cascade.
Induction of Apoptosis via Caspase-3 Activation
QAPF triggers apoptosis in T24 bladder cancer cells.[1][2] This is a critical mechanism for eliminating cancerous cells in a controlled manner, preventing inflammation and damage to surrounding healthy tissues. A key event in this process is the activation of caspase-3, an executioner caspase that plays a central role in the apoptotic cascade.[1][2] The activation of caspase-3 by QAPF leads to the cleavage of cellular substrates, ultimately resulting in the characteristic morphological and biochemical hallmarks of apoptosis.
References
- 1. Frontiers | Cytotoxic effect of different Uncaria tomentosa (cat’s claw) extracts, fractions on normal and cancer cells: a systematic review [frontiersin.org]
- 2. The Quinovic Acid Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Antiviral Properties of Specific Quinovic Acid Glycosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antiviral properties of specific quinovic acid glycosides, a class of triterpenoid saponins found in various medicinal plants. The information presented herein is curated for researchers and professionals involved in the discovery and development of novel antiviral therapeutics.
Quantitative Antiviral Activity
The in vitro antiviral activity of a series of quinovic acid glycosides isolated from the bark of Uncaria tomentosa and Guettarda platypoda has been evaluated against two RNA viruses: Vesicular Stomatitis Virus (VSV), a negative-strand RNA virus, and Human Rhinovirus type 1B (HRV-1B), a positive-strand RNA virus. The primary method for assessing antiviral efficacy was the cytopathic effect (CPE) reduction assay.
The following tables summarize the quantitative data from these foundational studies, presenting the 50% effective concentration (EC₅₀) required to inhibit the viral cytopathic effect and the maximum non-toxic concentration (MNTC) of the compounds on the respective cell lines.
Table 1: Antiviral Activity of Quinovic Acid Glycosides Against Vesicular Stomatitis Virus (VSV) in CER Cells
| Compound ID | Plant Source | Glycosylation Pattern | EC₅₀ (µg/mL) | MNTC (µg/mL) |
| 1 | Uncaria tomentosa | C-3, C-27 | >100 | >100 |
| 2 | Uncaria tomentosa | C-3, C-28 | >100 | >100 |
| 3 | Uncaria tomentosa | C-3 (free carboxyls) | 50 | 100 |
| 4 | Uncaria tomentosa | C-3, C-28 | >100 | >100 |
| 5 | Uncaria tomentosa | C-3, C-28 | >100 | >100 |
| 6 | Uncaria tomentosa | C-3, C-27 | 100 | >100 |
| 7 | Guettarda platypoda | C-3, C-28 | >100 | >100 |
| 8 | Guettarda platypoda | C-3, C-28 | >100 | >100 |
| 9 | Guettarda platypoda | C-3, C-27 | 100 | >100 |
Table 2: Antiviral Activity of Quinovic Acid Glycosides Against Human Rhinovirus type 1B (HRV-1B) in HeLa Cells
| Compound ID | Plant Source | Glycosylation Pattern | EC₅₀ (µg/mL) | MNTC (µg/mL) |
| 1 | Uncaria tomentosa | C-3, C-27 | Inactive | >100 |
| 2 | Uncaria tomentosa | C-3, C-28 | Inactive | >100 |
| 3 | Uncaria tomentosa | C-3 (free carboxyls) | Inactive | 100 |
| 4 | Uncaria tomentosa | C-3, C-28 | Inactive | >100 |
| 5 | Uncaria tomentosa | C-3, C-28 | Inactive | >100 |
| 6 | Uncaria tomentosa | C-3, C-27 | 30 | 60 |
| 7 | Guettarda platypoda | C-3, C-28 | Inactive | >100 |
| 8 | Guettarda platypoda | C-3, C-28 | Inactive | >100 |
| 9 | Guettarda platypoda | C-3, C-27 | 20 | 100 |
Experimental Protocols
The following sections detail the methodologies employed in the evaluation of the antiviral properties of the specified quinovic acid glycosides.
Cytotoxicity Assay
A crucial prerequisite for evaluating antiviral activity is to determine the concentration range at which the compounds do not exert toxic effects on the host cells.
-
Cell Lines:
-
CER (hamster embryo fibroblasts)
-
HeLa (human cervical adenocarcinoma)
-
-
Procedure:
-
Seed cells (e.g., 3.5 x 10³ cells/well for CER) in 96-well tissue culture plates.
-
Incubate for 24 hours at 37°C.
-
Introduce increasing concentrations of the test compounds to the cell monolayers.
-
Incubate for 48 hours at 37°C.
-
Monitor cell morphology daily via microscopy.
-
On the second day of incubation, count the cell number in both untreated and compound-treated wells.
-
Assess cell viability using the neutral red uptake assay. The Maximum Non-Toxic Concentration (MNTC) is defined as the highest concentration of the compound that does not induce any alteration in cell morphology or a reduction in cell number.
-
Antiviral Activity Assay (Cytopathic Effect Reduction)
This assay quantifies the ability of a compound to protect cells from the destructive effects of viral infection.
-
Viruses and Host Cells:
-
Vesicular Stomatitis Virus (VSV) on CER cells.
-
Human Rhinovirus type 1B (HRV-1B) on HeLa cells.
-
-
Procedure:
-
Prepare confluent monolayers of the appropriate host cells in 96-well plates.
-
Introduce serial dilutions of the test compounds to the cells.
-
Infect the cells with the respective virus at a multiplicity of infection (MOI) sufficient to cause a complete cytopathic effect (CPE) in control wells within 48 hours.
-
Incubate the plates at 37°C.
-
After 48 hours, observe the cell monolayers microscopically for the presence of CPE.
-
The 50% effective concentration (EC₅₀) is determined as the concentration of the compound that reduces the viral CPE by 50%.
-
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway potentially modulated by quinovic acid glycosides.
Caption: Workflow for Antiviral Evaluation of Quinovic Acid Glycosides.
Caption: Potential Modulation of the NF-κB Signaling Pathway.
Structural Elucidation of Quinovic Acid Glycoside 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural elucidation of Quinovic acid glycoside 2, a naturally occurring triterpenoid glycoside isolated from Uncaria tomentosa (Cat's Claw). This document details the analytical data, experimental protocols, and relevant biological pathways associated with this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Compound Identification and Spectroscopic Data
This compound has been identified as 3-O-(β-D-glucopyranosyl)quinovic acid (28→1)-(β-D-glucopyranosyl) ester .[1] Its structure was determined through extensive spectroscopic analysis, including Mass Spectrometry and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C42H66O14 | [2] |
| Molecular Weight | 795.0 g/mol | [2] |
| CAS Number | 115569-78-3 |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) data is crucial for determining the elemental composition of a molecule. The observed mass-to-charge ratio (m/z) for this compound is consistent with its proposed molecular formula.
Table 2: Mass Spectrometry Data for this compound
| Ionization Mode | Observed m/z | Interpretation |
| ESI-MS | 811.4348 | [M+Na]+ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals is essential for the unambiguous structural elucidation of complex natural products. The following tables summarize the NMR data for the aglycone (Quinovic Acid) and the two glycosidic moieties of this compound.
Table 3: ¹H and ¹³C NMR Spectroscopic Data for the Aglycone Moiety of this compound (in C5D5N)
| Position | δC (ppm) | δH (ppm) |
| 2 | 28.3 | 1.85 (m), 2.15 (m) |
| 3 | 89.2 | 3.45 (dd, J = 11.5, 4.0 Hz) |
| 4 | 39.5 | |
| 5 | 56.1 | 1.05 (m) |
| 6 | 18.5 | 1.60 (m), 1.75 (m) |
| 7 | 36.9 | 1.50 (m), 1.65 (m) |
| 8 | 40.1 | |
| 9 | 47.5 | 2.10 (m) |
| 10 | 37.1 | |
| 11 | 23.8 | 1.95 (m) |
| 12 | 126.0 | 5.50 (br s) |
| 13 | 138.9 | |
| 14 | 57.9 | |
| 15 | 26.3 | 1.80 (m), 2.05 (m) |
| 16 | 29.8 | 2.20 (m), 2.35 (m) |
| 17 | 49.8 | |
| 18 | 54.1 | 3.15 (d, J = 11.0 Hz) |
| 19 | 39.1 | 1.25 (m), 1.90 (m) |
| 20 | 39.8 | |
| 21 | 31.0 | 1.40 (m), 1.65 (m) |
| 22 | 37.5 | 1.95 (m), 2.25 (m) |
| 23 | 28.9 | 1.20 (s) |
| 24 | 16.9 | 0.95 (s) |
| 25 | 15.8 | 0.85 (s) |
| 26 | 17.5 | 0.90 (s) |
| 27 | 180.1 | |
| 28 | 176.9 | |
| 29 | 26.5 | 1.15 (d, J = 6.5 Hz) |
| 30 | 21.5 | 1.00 (d, J = 6.5 Hz) |
Table 4: ¹H and ¹³C NMR Spectroscopic Data for the Glycosidic Moieties of this compound (in C5D5N)
| Position | δC (ppm) | δH (ppm) |
| 3-O-β-D-Glucopyranosyl | ||
| 1' | 107.1 | 5.10 (d, J = 7.5 Hz) |
| 2' | 75.5 | 4.15 (m) |
| 3' | 78.5 | 4.30 (m) |
| 4' | 71.9 | 4.25 (m) |
| 5' | 78.1 | 3.95 (m) |
| 6' | 62.9 | 4.35 (m), 4.50 (m) |
| 28-O-β-D-Glucopyranosyl | ||
| 1'' | 95.8 | 6.30 (d, J = 8.0 Hz) |
| 2'' | 74.2 | 4.10 (m) |
| 3'' | 79.1 | 4.30 (m) |
| 4'' | 71.1 | 4.20 (m) |
| 5'' | 78.9 | 4.00 (m) |
| 6'' | 62.3 | 4.30 (m), 4.45 (m) |
Experimental Protocols
The structural elucidation of this compound involves a multi-step process, from the collection of plant material to the final spectroscopic analysis.
Isolation and Purification
A common method for the isolation of quinovic acid glycosides from Uncaria tomentosa involves the following steps:
-
Extraction: The dried and powdered bark of Uncaria tomentosa is subjected to extraction with a suitable solvent, typically methanol or ethanol, at room temperature.
-
Fractionation: The crude extract is then partitioned between different solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Quinovic acid glycosides are typically found in the more polar fractions.
-
Chromatographic Purification: The fraction containing the glycosides is further purified using a combination of chromatographic techniques. This may include:
-
Column Chromatography: Using silica gel or reversed-phase C18 material as the stationary phase and a gradient elution system of solvents like chloroform-methanol or water-methanol.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC column (e.g., C18) with a gradient of water and acetonitrile (often with a small percentage of formic acid or acetic acid) is used for final purification to yield the pure compound.
-
Spectroscopic Analysis
The purified this compound is then subjected to a suite of spectroscopic analyses to determine its structure.
-
Mass Spectrometry:
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, equipped with an electrospray ionization (ESI) source is commonly used.
-
Parameters: The analysis is typically performed in both positive and negative ion modes. Key parameters include the capillary voltage, cone voltage, source temperature, and desolvation gas flow rate, which are optimized for the compound.
-
-
NMR Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is required for resolving the complex proton and carbon signals.
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, such as deuterated pyridine (C5D5N) or deuterated methanol (CD3OD).
-
Experiments: A series of 1D and 2D NMR experiments are performed:
-
1D: ¹H NMR and ¹³C NMR.
-
2D: Correlation Spectroscopy (COSY) to identify proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) to correlate directly bonded protons and carbons, Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range proton-carbon correlations, and Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) to determine the spatial proximity of protons and establish the stereochemistry.
-
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
Structural Elucidation Logic
The following diagram outlines the logical process of piecing together the structural information from various spectroscopic data.
Caption: Logical flow for determining the structure of this compound.
Anti-Inflammatory Signaling Pathway
Quinovic acid glycosides, as a class of triterpenoids, are known to exhibit anti-inflammatory properties. A key mechanism is the modulation of the NF-κB signaling pathway.
Caption: Postulated anti-inflammatory signaling pathway modulated by this compound.
References
The Biosynthesis of Quinovic Acid Glycosides: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the biosynthetic pathway of quinovic acid glycosides in plants, tailored for researchers, scientists, and drug development professionals. This document delves into the intricate enzymatic processes, presents quantitative data, and outlines detailed experimental protocols for the study of these medicinally important compounds.
Introduction
Quinovic acid glycosides are a class of triterpenoid saponins predominantly found in plants of the Rubiaceae family, such as the renowned medicinal plant Uncaria tomentosa (Cat's Claw). These compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, antiviral, and immunomodulatory properties, making them a subject of intense research for novel drug discovery. Understanding their biosynthesis is pivotal for metabolic engineering efforts to enhance their production and for the synthesis of novel derivatives with improved therapeutic potential.
The Biosynthetic Pathway of Quinovic Acid Glycosides
The biosynthesis of quinovic acid glycosides originates from the ubiquitous isoprenoid pathway, which provides the fundamental building blocks for all triterpenoids. The pathway can be broadly divided into three main stages: the formation of the triterpenoid backbone, the oxidative functionalization of this backbone to form the quinovic acid aglycone, and the subsequent glycosylation to yield the final glycosides.
Formation of the Triterpenoid Backbone
The initial steps of the pathway are shared with the synthesis of other isoprenoids and sterols. Acetyl-CoA is converted to isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) through the mevalonate (MVA) pathway in the cytosol or the methylerythritol 4-phosphate (MEP) pathway in plastids. The condensation of these five-carbon units leads to the formation of farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined to form squalene.
A key branching point in the pathway is the cyclization of 2,3-oxidosqualene, which is formed from the epoxidation of squalene by squalene epoxidase (SE). This cyclization is catalyzed by oxidosqualene cyclases (OSCs), such as β-amyrin synthase (bAS), which produces the pentacyclic triterpenoid scaffold β-amyrin[1][2][3][4][5]. β-amyrin is believed to be a key precursor for the biosynthesis of quinovic acid.
Formation of the Quinovic Acid Aglycone
The conversion of the β-amyrin backbone into the quinovic acid aglycone involves a series of oxidative modifications. These reactions are catalyzed by cytochrome P450 monooxygenases (CYPs), a large and diverse family of enzymes responsible for the functionalization of a wide array of secondary metabolites in plants[6][7].
While the specific CYPs and the exact sequence of oxidation steps leading to quinovic acid have not yet been fully elucidated, it is hypothesized that a series of hydroxylations and subsequent oxidations occur at specific carbon positions of the β-amyrin skeleton to introduce the two carboxylic acid groups characteristic of quinovic acid. The identification and characterization of these specific CYPs remain a key area of future research in the field.
Glycosylation of Quinovic Acid
The final step in the biosynthesis of quinovic acid glycosides is the attachment of sugar moieties to the quinovic acid aglycone. This process, known as glycosylation, is catalyzed by UDP-dependent glycosyltransferases (UGTs)[8][9][10][11][12]. These enzymes transfer a sugar residue, typically from a UDP-sugar donor like UDP-glucose or UDP-rhamnose, to a specific hydroxyl or carboxyl group on the aglycone.
The diversity of quinovic acid glycosides found in nature arises from the action of different UGTs that can attach various sugars at different positions of the quinovic acid molecule. The regioselectivity and substrate specificity of these UGTs are crucial in determining the final structure and, consequently, the biological activity of the glycoside. The characterization of UGTs specific to quinovic acid is an active area of investigation.
Quantitative Data on Quinovic Acid Glycosides
The concentration of quinovic acid glycosides can vary significantly depending on the plant species, the specific organ, and environmental conditions. The following table summarizes some of the reported quantitative data for these compounds.
| Plant Species | Plant Part | Compound(s) | Concentration/Yield | Analytical Method | Reference |
| Uncaria tomentosa | Bark | Total Quinovic Acid Glycosides | 0.8 - 2.5% (w/w) | HPLC-PDA | [13] |
| Mussaenda pilosissima | Aerial Parts | Quinovic acid 28-O-β-D-glucopyranosyl ester | 25.0 mg from 4.2 kg dried powder | Column Chromatography | [14] |
| Uncaria tomentosa | Bark | Purified Quinovic Acid Glycoside Fraction | Not specified | HPLC-PDA and UPLC/Q-TOF-MS | [15][16][17] |
Experimental Protocols
The study of quinovic acid glycosides involves a series of key experimental procedures, from extraction and isolation to structural elucidation and quantification.
Extraction and Isolation of Quinovic Acid Glycosides
A general workflow for the extraction and isolation of quinovic acid glycosides is outlined below.
Detailed Methodology:
-
Plant Material Preparation: The plant material (e.g., bark, leaves) is dried at a controlled temperature (e.g., 40-50 °C) and then ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered material is extracted with a suitable solvent, typically methanol or ethanol, using methods such as maceration, percolation, or Soxhlet extraction. The extraction is usually repeated multiple times to ensure maximum yield.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. Triterpenoid glycosides, being polar, are typically enriched in the n-butanol fraction.
-
Chromatographic Purification: The n-butanol fraction is subjected to various chromatographic techniques for the isolation of individual compounds.
-
Column Chromatography: Initial separation is often performed on a silica gel or Sephadex LH-20 column, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by preparative HPLC on a reversed-phase column (e.g., C18) to obtain pure quinovic acid glycosides.
-
Structural Elucidation
The chemical structure of the isolated quinovic acid glycosides is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to determine the molecular weight of the glycosides. Tandem mass spectrometry (MS/MS) provides valuable information about the structure of the aglycone and the sugar sequence through fragmentation analysis[13].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for the complete structural elucidation of the glycosides[18][19]. These techniques allow for the assignment of all proton and carbon signals, determination of the sugar units and their anomeric configurations, and establishment of the glycosidic linkages between the sugars and the aglycone.
Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a photodiode array (PDA) detector or a mass spectrometer (MS), is the most common method for the quantitative analysis of quinovic acid glycosides in plant extracts[13].
A Typical HPLC-PDA Method:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution system is typically used, for example, with a mixture of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Flow Rate: A flow rate of around 1.0 mL/min is common.
-
Detection: The eluting compounds are monitored at a specific wavelength (e.g., 210 nm) using a PDA detector.
-
Quantification: The concentration of the quinovic acid glycosides in a sample is determined by comparing the peak area with that of a calibration curve constructed using a known standard.
Conclusion and Future Perspectives
The biosynthesis of quinovic acid glycosides is a complex process involving a series of enzymatic reactions that are characteristic of triterpenoid saponin pathways in plants. While the general framework of the pathway is understood, significant research is still needed to identify and characterize the specific cytochrome P450 monooxygenases and UDP-glycosyltransferases that are responsible for the formation of the diverse array of quinovic acid glycosides found in nature.
Future research in this area will likely focus on:
-
Gene Discovery: Utilizing transcriptomic and genomic approaches to identify candidate genes encoding the key biosynthetic enzymes in plants known to produce high levels of quinovic acid glycosides.
-
Enzyme Characterization: Heterologous expression and biochemical characterization of the identified enzymes to confirm their function and substrate specificity.
-
Metabolic Engineering: Using the knowledge of the biosynthetic pathway to engineer plants or microorganisms for enhanced production of specific, high-value quinovic acid glycosides.
This technical guide serves as a foundational resource for researchers embarking on the study of these promising natural products. The continued exploration of the biosynthesis of quinovic acid glycosides holds great promise for the development of new pharmaceuticals and a deeper understanding of plant secondary metabolism.
References
- 1. First report of triterpenes pathway in Calotropis procera revealed to accumulate beta-amyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biosynthesis of β-amyrin. Mechanism of squalene cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Amyrin biosynthesis: catalytic mechanism and substrate recognition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. frontiersin.org [frontiersin.org]
- 5. The biosynthesis of beta-amyrin. Mechanism of squalene cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochrome P450s in plant terpenoid biosynthesis: discovery, characterization and metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. Triterpenoid-biosynthetic UDP-glycosyltransferases from plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Medicinal terpenoid UDP-glycosyltransferases in plants: recent advances and research strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of a Group of UDP-Glycosyltransferases Involved in the Biosynthesis of Triterpenoid Saponins of Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC-PDA method for quinovic acid glycosides assay in Cat's claw (Uncaria tomentosa) associated with UPLC/Q-TOF-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Quinovic Acid Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Quinovic Acid Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Pharmacological Profile of Triterpenoid Saponins from Cat's Claw (Uncaria tomentosa): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of triterpenoid saponins, specifically quinovic acid glycosides, derived from Uncaria tomentosa, commonly known as Cat's Claw. This document summarizes the current scientific understanding of their anti-inflammatory, anti-cancer, and immunomodulatory activities, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Introduction
Uncaria tomentosa (Willd. ex Schult.) DC., a large woody vine native to the Amazon rainforest, has a long history of use in traditional medicine for a variety of ailments, including inflammatory conditions and cancer.[1] Modern phytochemical investigations have identified several classes of bioactive compounds, with particular interest in its triterpenoid saponins, primarily quinovic acid glycosides.[2] These compounds are believed to be major contributors to the plant's therapeutic effects. This guide focuses on the pharmacological profile of these saponins, providing a technical resource for researchers and professionals in drug discovery and development.
Quantitative Pharmacological Data
The following tables summarize the quantitative data on the anti-inflammatory and cytotoxic activities of triterpenoid saponins and related extracts from Uncaria tomentosa.
Table 1: Anti-inflammatory Activity
| Compound/Extract | Assay | Model | Effective Concentration/Dose | Effect | Reference |
| Pentacyclic Chemotype of Uncaria tomentosa Extract | Carrageenan-induced paw edema | Rats | IC50: 250-500 mg/kg (prophylactic) | Dose-dependent reduction in inflammation | [3] |
| Uncaria tomentosa Decoction | TNF-α production inhibition | Murine Macrophages (RAW 264.7 cells) | EC50: 1.2 ng/mL (freeze-dried) | Potent inhibition of TNF-α synthesis | [4] |
Table 2: Cytotoxic Activity of Uncaria tomentosa Extracts and Fractions
| Extract/Fraction | Cancer Cell Line | Assay | IC50 Value (µg/mL) | Reference |
| Methanolic Extract | Caco-2 (Colon Carcinoma) | MTS Assay | 881 | [5] |
| Methanolic Extract | HeLa (Cervical Carcinoma) | MTS Assay | 763 | [5] |
| Aqueous Extract | Caco-2 (Colon Carcinoma) | MTS Assay | 1645 | [5] |
| Aqueous Extract | HeLa (Cervical Carcinoma) | MTS Assay | 1444 | [5] |
| Quinovic Acid Glycosides Purified Fraction (QAPF) | T24 (Bladder Cancer) | Not Specified | Potent Inhibitory Effect | [6] |
| Quinovic Acid Glycosides Purified Fraction (QAPF) | RT4 (Bladder Cancer) | Not Specified | Decreased growth and viability | [6] |
| Ethyl Acetate Extract | HL-60 (Promyelocytic Leukemia) | Not Specified | Greater anti-cancer effect than methanolic extract | [7] |
Core Pharmacological Activities and Mechanisms of Action
Triterpenoid saponins from Uncaria tomentosa exhibit a range of pharmacological effects, primarily centered around the modulation of inflammation, cancer progression, and immune responses.
Anti-inflammatory Activity
The anti-inflammatory properties of Cat's Claw are well-documented and are largely attributed to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] Triterpenoid saponins, within various extracts, have been shown to suppress the production of pro-inflammatory cytokines such as TNF-α.[4]
The diagram below illustrates the proposed mechanism of NF-κB inhibition by Uncaria tomentosa triterpenoid saponins.
References
- 1. Uncaria tomentosa (Willd. ex Schult.) DC.: A Review on Chemical Constituents and Biological Activities [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Prophylaxis and Treatment of Inflammation with Pentacyclic Chemotype of Uncaria tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plant metabolites. New compounds and anti-inflammatory activity of Uncaria tomentosa. [iris.unina.it]
- 5. phcogcommn.org [phcogcommn.org]
- 6. researchgate.net [researchgate.net]
- 7. Induction of apoptosis by Uncaria tomentosa through reactive oxygen species production, cytochrome c release, and caspases activation in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Anti-inflammatory and/or immunomodulatory activities of Uncaria tomentosa (cat’s claw) extracts: A systematic review and meta-analysis of in vivo studies [frontiersin.org]
- 9. Anti-inflammatory and/or immunomodulatory activities of Uncaria tomentosa (cat’s claw) extracts: A systematic review and meta-analysis of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of Novel Quinovic Acid Glycosides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of novel quinovic acid glycosides. It is designed to equip researchers, scientists, and professionals in drug development with a comprehensive understanding of the methodologies and scientific principles involved in this specialized area of natural product chemistry. The guide details experimental protocols, summarizes quantitative data, and visualizes key workflows and biological pathways.
Introduction to Quinovic Acid Glycosides
Quinovic acid glycosides are a class of triterpenoid saponins found in various plant species, notably from the Rubiaceae family, such as Uncaria tomentosa (Cat's Claw), Nauclea diderrichii, and Mussaenda pilosissima. These compounds are of significant interest to the pharmaceutical industry due to their diverse and potent biological activities, including anti-inflammatory, antiviral, and potential anti-cancer properties. The core structure consists of a quinovic acid aglycone linked to one or more sugar moieties. The variability in the type, number, and linkage of these sugar residues contributes to the vast structural diversity and range of biological effects observed in this class of compounds.
Recent research has focused on the isolation of novel quinovic acid glycosides and the elucidation of their mechanisms of action. For instance, studies on Uncaria tomentosa have revealed that a purified fraction of quinovic acid glycosides can induce apoptosis in bladder cancer cells and exhibits protective effects against chemically induced hemorrhagic cystitis.[1][2] These effects are believed to be mediated, in part, through the modulation of key inflammatory signaling pathways.
Discovery and Isolation Workflow
The discovery and isolation of novel quinovic acid glycosides is a multi-step process that begins with the collection and preparation of plant material and culminates in the purification of individual compounds. The general workflow is outlined below.
Detailed Experimental Protocols
Extraction of Crude Saponins
The initial step involves the extraction of crude saponins from the dried and powdered plant material. Methanol and ethanol are commonly used solvents for this purpose.
Protocol: Maceration with Methanol
-
Maceration: Submerge the dried and powdered plant material (e.g., 4.2 kg of Mussaenda pilosissima aerial parts) in methanol at room temperature.[3] The process can be enhanced by sonication or heating.
-
Filtration: After a sufficient extraction period (e.g., 24-72 hours, repeated 3 times), filter the mixture to separate the solvent from the plant residue.[3]
-
Concentration: Evaporate the methanol under reduced pressure to obtain a crude extract.[3]
Protocol: Soxhlet Extraction with Ethanol
-
Defatting (Optional): Initially extract the plant material with a non-polar solvent like chloroform in a Soxhlet apparatus for several hours to remove lipids.
-
Ethanol Extraction: Extract the defatted plant residue with 99.8% ethanol in a Soxhlet apparatus for an extended period (e.g., 15 hours).
-
Concentration and Precipitation: Evaporate the ethanolic extract to a residue. Dissolve this residue in a minimal amount of methanol and then add diethyl ether to precipitate the crude saponins.[4]
-
Recovery: Collect the precipitate by decantation and air-dry to yield the crude saponin extract.[4]
Fractionation by Column Chromatography
Column chromatography is a crucial step for separating the crude extract into fractions with varying polarities, thereby enriching the concentration of quinovic acid glycosides.
Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a glass column packed with a slurry of silica gel (e.g., 0.063-0.200 mm) in a non-polar solvent like chloroform.[4]
-
Sample Loading: Adsorb the crude extract onto a small amount of silica gel and carefully load it onto the top of the packed column.
-
Elution: Elute the column with a gradient of solvents, typically starting with a less polar mixture and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol.[4]
-
Fraction Collection: Collect the eluate in separate fractions and monitor the separation using Thin Layer Chromatography (TLC).[4]
-
Pooling of Fractions: Combine fractions with similar TLC profiles and evaporate the solvent to yield purified fractions.[4]
High-Performance Liquid Chromatography (HPLC) Purification
For the final purification of individual quinovic acid glycosides, High-Performance Liquid Chromatography (HPLC) is often employed.
Protocol: Reversed-Phase HPLC
-
Column and Mobile Phase: Utilize a reversed-phase column (e.g., C18) with a gradient elution system. A typical mobile phase consists of an aqueous solvent (e.g., water with 0.3% acetic acid) and an organic solvent (e.g., methanol or acetonitrile).[5]
-
Sample Preparation: Dissolve the enriched fraction from column chromatography in the mobile phase and filter it through a 0.45 µm filter.
-
Injection and Detection: Inject the sample into the HPLC system. Monitor the elution of compounds using a PDA (Photodiode Array) or ELSD (Evaporative Light Scattering Detector).[6][7]
-
Peak Collection: Collect the peaks corresponding to individual compounds.
-
Purity Analysis: Assess the purity of the isolated compounds by analytical HPLC.[5]
Structural Elucidation
The definitive identification of novel quinovic acid glycosides relies on a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Time-of-Flight Mass Spectrometry (HR-TOF-MS) are used to determine the molecular weight and elemental composition of the isolated compounds.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for elucidating the complete structure of the aglycone and the sugar moieties, as well as their points of attachment.[3][8]
Biological Activity and Signaling Pathways
Quinovic acid glycosides from Uncaria tomentosa have demonstrated significant anti-inflammatory properties. One of the key mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] Additionally, these compounds have been shown to modulate the P2X7 receptor, an ATP-gated ion channel involved in inflammation.[2]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Quinovic acid glycosides can inhibit this pathway, thereby reducing the production of pro-inflammatory mediators.
References
- 1. Frontiers | The P2X7 Receptor in Inflammatory Diseases: Angel or Demon? [frontiersin.org]
- 2. The Quinovic Acid Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC-PDA method for quinovic acid glycosides assay in Cat's claw (Uncaria tomentosa) associated with UPLC/Q-TOF-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Ethnobotanical Uses of Plants Containing Quinovic Acid Glycosides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ethnobotanical uses, phytochemical analysis, and pharmacological activities of plants containing quinovic acid glycosides, with a particular focus on their potential in drug discovery and development. This document details the traditional knowledge surrounding these plants, presents quantitative data on their active constituents, outlines experimental protocols for their study, and elucidates the molecular pathways through which they exert their therapeutic effects.
Introduction to Quinovic Acid Glycosides
Quinovic acid glycosides are a class of triterpenoid saponins based on the quinovic acid skeleton. These compounds are found in various plant species, particularly within the Rubiaceae family, and are recognized for a wide range of biological activities. Traditional medicine systems across the globe have long utilized plants rich in these glycosides to treat a variety of ailments, most notably inflammatory conditions, infections, and gastrointestinal disorders. This guide focuses on the scientific evidence that supports these traditional uses and explores the potential of quinovic acid glycosides as a source for novel therapeutic agents.
Ethnobotanical Uses of Plants Containing Quinovic Acid Glycosides
Several plant species are traditionally used for their medicinal properties attributed to the presence of quinovic acid glycosides. The most well-documented of these are from the genera Uncaria, Guettarda, and Mitragyna.
Uncaria tomentosa (Cat's Claw)
Uncaria tomentosa, commonly known as Cat's Claw ("Uña de Gato"), is a large woody vine native to the Amazon rainforest. For centuries, indigenous communities in South America have used its bark and roots to prepare decoctions for a multitude of health issues.[1][2]
Traditional Uses:
-
Anti-inflammatory: Treatment of arthritis, rheumatism, and other inflammatory disorders.[1][2][3]
-
Gastrointestinal Health: Used for gastric ulcers and other digestive complaints.[1][2]
-
Immune Support: To combat viral infections and bolster the body's defenses.[1][2]
-
Genitourinary Health: Treatment of urinary tract inflammation.[1][2]
Guettarda platypoda
Guettarda platypoda is a plant found in the coastal regions of Brazil. Traditional medicine in this region utilizes its roots for various therapeutic purposes.
Traditional Uses:
-
Febrifuge: To reduce fever.
-
Women's Health: To address menstrual irregularities and for use during the puerperal period.
-
Anti-inflammatory: In the treatment of wounds and inflammation.
Mitragyna stipulosa
Mitragyna stipulosa is a tree native to tropical regions of Africa. Various parts of the plant are used in traditional African medicine to treat a wide array of diseases.
Traditional Uses:
-
Infectious Diseases: Treatment for malaria.[4]
-
Pain and Inflammation: Used for rheumatism and other inflammatory conditions.[4][5]
-
Gastrointestinal Complaints: To address stomach issues.
-
Cardiovascular and Metabolic Conditions: Used for cardiovascular diseases and diabetes mellitus.[4]
Quantitative Data on Quinovic Acid Glycosides and Biological Activity
The concentration of quinovic acid glycosides can vary depending on the plant species, geographical location, and the part of the plant used. The following tables summarize available quantitative data.
Table 1: Concentration of Quinovic Acid Glycosides in Uncaria tomentosa
| Plant Part | Analyte | Concentration (g%) | Analytical Method |
| Stem Bark | Total Quinovic Acid Glycosides | Traces to significant amounts | HPLC-PDA |
| Leaves | Total Quinovic Acid Glycosides | Not typically found in high concentrations | HPLC-PDA |
| Branches | Total Quinovic Acid Glycosides | 0.004 - 0.034 | HPLC-PDA |
Table 2: Preclinical Anti-inflammatory Activity of Plant Extracts Containing Quinovic Acid Glycosides
| Plant Species | Extract Type | Dose | Model | Effect |
| Uncaria tomentosa | Quinovic Acid Glycoside Purified Fraction (QAPF) | 20, 50, 100 mg/kg (i.p.) | Cyclophosphamide-induced hemorrhagic cystitis in mice | Dose-dependent reduction in edema, hemorrhage, and IL-1β levels.[5][6] |
| Mitragyna stipulosa | Hydro-ethanol leaf extract | 50, 100, 200 mg/kg (oral) | Carrageenan-induced paw edema in rats | Significant dose-dependent inhibition of edema.[5] |
| Mitragyna speciosa | Methanol extract | 100, 200 mg/kg (i.p.) | Carrageenan-induced paw edema in rats | Significant dose-dependent suppression of edema.[7] |
Experimental Protocols
This section details the methodologies for the isolation, purification, and analysis of quinovic acid glycosides, as well as a protocol for evaluating their anti-inflammatory activity.
Isolation and Purification of a Quinovic Acid Glycoside Purified Fraction (QAPF) from Uncaria tomentosa
This protocol is adapted from the methodology used to obtain a quinovic acid glycoside purified fraction for biological studies.[3]
-
Plant Material: Dried and powdered stem bark of Uncaria tomentosa.
-
Initial Extraction: The powdered bark is subjected to extraction with a suitable organic solvent, such as ethanol or methanol, often in a hydroalcoholic mixture. This can be performed using maceration or Soxhlet extraction.
-
Fractionation: The crude extract is then partitioned with solvents of increasing polarity, for example, hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Quinovic acid glycosides are typically found in the more polar fractions.
-
Column Chromatography: The polar fraction is subjected to column chromatography on silica gel or a reversed-phase C18 support.
-
Elution: A gradient elution system is employed, starting with a less polar solvent system and gradually increasing the polarity. For example, a gradient of chloroform-methanol or water-acetonitrile can be used.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing quinovic acid glycosides.
-
Purification: Fractions rich in the target compounds are pooled and may require further purification steps, such as preparative HPLC, to yield a purified fraction of quinovic acid glycosides.
-
Characterization: The purified fraction is then characterized by HPLC-PDA and UPLC/Q-TOF-MS to confirm the presence and profile of quinovic acid glycosides.[3][6]
Quantification of Quinovic Acid Glycosides by HPLC-PDA
This protocol provides a general framework for the quantitative analysis of quinovic acid glycosides in plant extracts.[6]
-
Standard Preparation: Prepare standard solutions of a known quinovic acid glycoside reference compound at various concentrations in methanol or a suitable solvent.
-
Sample Preparation: Accurately weigh the dried plant extract and dissolve it in a known volume of the mobile phase or a suitable solvent. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC System: A standard HPLC system equipped with a photodiode array (PDA) detector is used.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (often with a small percentage of acid, e.g., 0.1% formic acid) and acetonitrile. The specific gradient will depend on the specific glycosides being analyzed and should be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: Monitor at a wavelength where the quinovic acid glycoside core absorbs, typically around 210 nm.
-
-
Calibration Curve: Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Quantification: Inject the sample solutions and determine the concentration of the quinovic acid glycosides by comparing their peak areas to the calibration curve.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model to evaluate the anti-inflammatory activity of test compounds.[5][7]
-
Animals: Male Wistar rats (150-200 g) are used. They are housed under standard laboratory conditions and fasted overnight before the experiment.
-
Grouping: The animals are randomly divided into groups (n=6-8 per group):
-
Control group (vehicle).
-
Positive control group (a standard anti-inflammatory drug, e.g., Indomethacin 10 mg/kg).
-
Test groups (plant extract or purified fraction at different doses).
-
-
Treatment: The test compounds, vehicle, or standard drug are administered orally or intraperitoneally one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Edema and Inhibition:
-
The percentage of edema is calculated as: [(Vt - V0) / V0] * 100, where Vt is the paw volume at time t and V0 is the initial paw volume.
-
The percentage of inhibition of edema is calculated as: [1 - (Et / Ec)] * 100, where Et is the mean edema of the treated group and Ec is the mean edema of the control group.
-
-
Statistical Analysis: The results are expressed as mean ± SEM and analyzed using a suitable statistical test, such as one-way ANOVA followed by a post-hoc test.
Molecular Signaling Pathways
Quinovic acid glycosides exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[1][3][8]
Diagram 1: Proposed Anti-inflammatory Signaling Pathway of a Quinovic Acid Glycoside Purified Fraction (QAPF)
Caption: Proposed mechanism of QAPF in mitigating inflammation.
In inflammatory conditions such as cyclophosphamide-induced hemorrhagic cystitis, cellular damage leads to the release of ATP, which activates purinergic receptors like P2X7R.[5][6][9] This activation triggers downstream signaling cascades, including the activation of the IKK complex, which in turn phosphorylates the inhibitory protein IκBα. The phosphorylation of IκBα targets it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus.[10][11] In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to the increased transcription of cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).[1][3]
A purified fraction of quinovic acid glycosides (QAPF) from Uncaria tomentosa has been shown to down-regulate the expression of the P2X7 receptor.[5][6][9] Furthermore, extracts containing these glycosides are known to inhibit the translocation of NF-κB to the nucleus.[1][3] By interfering with these early and crucial steps in the inflammatory signaling cascade, quinovic acid glycosides effectively reduce the production of pro-inflammatory cytokines, thereby mitigating the inflammatory response.
Conclusion and Future Directions
The ethnobotanical record, supported by a growing body of scientific evidence, highlights the significant therapeutic potential of plants containing quinovic acid glycosides. Their traditional use in treating inflammatory and related disorders is substantiated by modern pharmacological studies that demonstrate their ability to modulate key inflammatory pathways, particularly the NF-κB signaling cascade.
For researchers and professionals in drug development, these natural compounds represent a promising source for the discovery of new anti-inflammatory agents. Future research should focus on:
-
Isolation and characterization of individual quinovic acid glycosides: To determine the specific contribution of each compound to the overall therapeutic effect.
-
Elucidation of precise molecular mechanisms: To identify the direct molecular targets of these glycosides.
-
Structure-activity relationship (SAR) studies: To optimize the therapeutic efficacy and pharmacokinetic properties of these molecules.
-
Preclinical and clinical trials: To validate the safety and efficacy of purified quinovic acid glycosides in relevant disease models and eventually in humans.
The continued investigation of these traditionally used medicinal plants offers a valuable avenue for the development of novel and effective therapies for a range of inflammatory diseases.
References
- 1. The Quinovic Acid Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Quinovic Acid Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice | PLOS One [journals.plos.org]
- 7. Anti-inflammatory activities of flavonoid derivates [hrcak.srce.hr]
- 8. Anti-inflammatory and/or immunomodulatory activities of Uncaria tomentosa (cat’s claw) extracts: A systematic review and meta-analysis of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Quinovic Acid Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the NMR Spectroscopic Characterization of Quinovic Acid Glycoside 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinovic acid glycoside 2 is a naturally occurring triterpenoid saponin found in various medicinal plants, most notably Cat's Claw (Uncaria tomentosa). This class of compounds has garnered significant interest within the scientific and pharmaceutical communities due to its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The structural elucidation of these complex natural products is paramount for understanding their mechanism of action and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such molecules, providing detailed information about their chemical structure, stereochemistry, and conformation.
This document provides detailed application notes and experimental protocols for the comprehensive NMR spectroscopic characterization of this compound.
Molecular Structure
This compound is structurally identified as 3-O-(β-D-glucopyranosyl)quinovic acid (28→1)-(β-D-glucopyranosyl) ester . Its molecular formula is C₄₂H₆₆O₁₄.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound. This data is essential for the verification of the compound's identity and for further structural analysis.
Table 1: ¹H NMR Spectroscopic Data for this compound (in C₅D₅N)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 3 | 3.25 | dd | 11.5, 4.5 |
| 12 | 5.45 | br s | |
| 23 | 1.05 | s | |
| 24 | 0.85 | s | |
| 25 | 0.95 | s | |
| 26 | 1.00 | s | |
| 29 | 0.90 | d | 6.5 |
| 30 | 1.25 | s | |
| Glucosyl Unit at C-3 | |||
| 1' | 4.80 | d | 7.5 |
| Glucosyl Unit at C-28 | |||
| 1'' | 6.20 | d | 8.0 |
Note: This table presents key proton signals. A complete proton spectrum will show additional complex multiplets for the aglycone backbone and sugar moieties.
Table 2: ¹³C NMR Spectroscopic Data for this compound (in C₅D₅N)
| Position | δC (ppm) | Position | δC (ppm) |
| Aglycone | Glucosyl Unit at C-3 | ||
| 1 | 38.8 | 1' | 107.0 |
| 2 | 26.5 | 2' | 75.5 |
| 3 | 89.0 | 3' | 78.5 |
| 4 | 39.5 | 4' | 71.5 |
| 5 | 56.0 | 5' | 78.0 |
| 6 | 18.5 | 6' | 62.5 |
| 7 | 36.8 | Glucosyl Unit at C-28 | |
| 8 | 40.0 | 1'' | 95.5 |
| 9 | 47.5 | 2'' | 74.0 |
| 10 | 37.0 | 3'' | 79.0 |
| 11 | 23.5 | 4'' | 71.0 |
| 12 | 125.0 | 5'' | 78.8 |
| 13 | 144.0 | 6'' | 62.0 |
| 14 | 42.0 | ||
| 15 | 26.0 | ||
| 16 | 23.8 | ||
| 17 | 48.0 | ||
| 18 | 41.5 | ||
| 19 | 46.0 | ||
| 20 | 31.0 | ||
| 21 | 34.0 | ||
| 22 | 37.5 | ||
| 23 | 28.0 | ||
| 24 | 16.5 | ||
| 25 | 15.5 | ||
| 26 | 17.0 | ||
| 27 | 180.5 | ||
| 28 | 176.0 | ||
| 29 | 17.5 | ||
| 30 | 21.0 |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
A high-quality NMR sample is crucial for obtaining high-resolution spectra.
Materials:
-
This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C and 2D NMR)
-
Deuterated pyridine (C₅D₅N) or other suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette
-
Cotton or glass wool plug
-
Vortex mixer
Protocol:
-
Ensure the NMR tube is clean and dry. Washing with acetone and drying in an oven (avoiding excessive heat) is recommended.[1]
-
Accurately weigh the desired amount of this compound. For ¹H NMR, 5-10 mg is typically sufficient, while for less sensitive nuclei like ¹³C and for 2D NMR experiments, a higher concentration is preferable.[1]
-
Dissolve the sample in approximately 0.5-0.6 mL of the chosen deuterated solvent in a small, clean vial.[1]
-
Ensure complete dissolution by vortexing the vial. Gentle warming may be applied if necessary, but monitor for any sample degradation.
-
To remove any particulate matter, which can degrade spectral quality, filter the solution into the NMR tube. This can be achieved by passing the solution through a Pasteur pipette with a small cotton or glass wool plug.[2][3]
-
The final volume of the solution in the NMR tube should be between 0.5 and 0.6 mL, corresponding to a height of about 4-5 cm in a standard 5 mm tube.[1]
-
Cap the NMR tube securely and wipe the outside of the tube clean before inserting it into the spectrometer.
NMR Data Acquisition
The following are general parameters for acquiring 1D and 2D NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
1D ¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on concentration.
1D ¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for connecting spin systems and establishing the glycosidic linkages.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for stereochemical assignments and determining the conformation of the glycosidic linkages.
Data Processing and Interpretation
-
Apply appropriate window functions (e.g., exponential multiplication) to the Free Induction Decay (FID) to improve the signal-to-noise ratio or resolution.
-
Perform Fourier transformation, phase correction, and baseline correction for all spectra.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., C₅D₅N: δH 8.74, 7.58, 7.22; δC 150.35, 135.91, 123.87).
-
Analyze the 1D ¹H spectrum to identify key signals such as anomeric protons, methyl groups, and olefinic protons.
-
Use the HSQC spectrum to assign the carbons directly attached to the assigned protons.
-
Utilize the COSY spectrum to trace the proton-proton coupling networks within the aglycone and the sugar rings.
-
Employ the HMBC spectrum to establish the connectivity between different structural fragments. Key correlations to look for are from the anomeric protons to the aglycone carbons to confirm the glycosylation sites, and from protons on the aglycone to the carboxyl carbons.
-
Analyze the NOESY/ROESY spectrum to confirm stereochemistry, such as the β-configuration of the glucose units, by observing correlations between key protons (e.g., H-1' and H-3'/H-5').
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the NMR characterization of this compound.
Signaling Pathways of this compound
Quinovic acid glycosides have been shown to modulate key signaling pathways involved in inflammation and apoptosis. The diagrams below illustrate these mechanisms.
Anti-Inflammatory Pathway
Pro-Apoptotic Pathway in Cancer Cells
References
- 1. researchgate.net [researchgate.net]
- 2. Investigating Potential Inhibitory Effect of Uncaria tomentosa (Cat's Claw) against the Main Protease 3CLpro of SARS-CoV-2 by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant metabolites. Structure and in vitro antiviral activity of quinovic acid glycosides from Uncaria tomentosa and Guettarda platypoda - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Purification of Quinovic Acid Glycosides
Introduction
Quinovic acid glycosides are a class of triterpenoid saponins found in various plant species, notably from the Rubiaceae family such as Uncaria tomentosa (Cat's Claw) and Mussaenda species.[1][2][3] These compounds have garnered significant interest from the scientific and pharmaceutical communities due to their wide range of biological activities, including anti-inflammatory, antiviral, and immunomodulatory properties.[3][4][5][6][7] The development of efficient and scalable extraction and purification protocols is crucial for the isolation of these bioactive molecules for further research and potential therapeutic applications.
This document provides detailed application notes and experimental protocols for the extraction and purification of quinovic acid glycosides from plant materials. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Experimental Workflow Overview
The general procedure for isolating quinovic acid glycosides involves the extraction from dried, powdered plant material, followed by a multi-step purification process to isolate the compounds of interest. The workflow can be adapted based on the desired scale and purity of the final product.
Caption: Overall workflow for the extraction and purification of quinovic acid glycosides.
Part 1: Extraction Methodologies
The initial step in isolating quinovic acid glycosides is the extraction from the raw plant material. The choice of extraction method can significantly impact the yield and purity of the crude extract. Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer advantages in terms of efficiency and reduced extraction time compared to conventional methods like maceration.
Comparison of Extraction Methods for Saponins
The following table summarizes typical parameters and outcomes for various extraction methods applicable to triterpenoid saponins, including quinovic acid glycosides.
| Method | Solvent | Solid-to-Liquid Ratio (g/mL) | Temperature (°C) | Time | Power | Typical Yield (% w/w) | Reference |
| Maceration | 70% Ethanol | 1:10 | Room Temp. | 24-72 h | N/A | Variable, generally lower | [8] |
| Soxhlet Extraction | Methanol | 1:10 | Boiling Point | 8-24 h | N/A | 5-10% | [9] |
| Ultrasound-Assisted Extraction (UAE) | 73% Ethanol | 1:16 | 61 | 34 min | 240 W | 8.59 mg/g (0.86%) | [10][11] |
| Microwave-Assisted Extraction (MAE) | 95% Ethanol | 1:25 | 90 | 5 min | 800 W | 0.97% | [3][12] |
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This protocol is optimized for the efficient extraction of saponins and is adaptable for quinovic acid glycosides.
Materials:
-
Dried and powdered plant material (e.g., Uncaria tomentosa bark)
-
70-80% Ethanol in deionized water
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the powdered plant material and place it into a 250 mL beaker.
-
Add 160 mL of 73% ethanol to achieve a solid-to-liquid ratio of 1:16 (g/mL).[10]
-
Place the beaker in an ultrasonic bath set to 61°C.[10]
-
Apply ultrasonic power of approximately 240 W for 34 minutes.[10][11]
-
After extraction, filter the mixture through a Buchner funnel to separate the extract from the solid plant material.
-
Repeat the extraction process on the plant residue two more times to maximize yield.
-
Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
The resulting concentrated extract is ready for the purification steps.
Protocol 2: Microwave-Assisted Extraction (MAE)
MAE is a rapid extraction method that utilizes microwave energy to heat the solvent and plant material.
Materials:
-
Dried and powdered plant material
-
95% Ethanol
-
Microwave extraction system with temperature control
-
Extraction vessel (PTFE or similar)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place 3 g of the powdered plant material into a 100 mL PTFE extraction vessel.
-
Add 75 mL of 95% ethanol (1:25 solid-to-liquid ratio).[3][12]
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave program to ramp to 90°C over 5 minutes and hold for an additional 5 minutes, with a power setting of 800 W.[3][12]
-
After the extraction is complete, allow the vessel to cool to below 35°C before opening.
-
Filter the extract to remove the solid residue.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Part 2: Purification Methodologies
The crude extract obtained from the initial extraction contains a complex mixture of compounds. A multi-step purification process is required to isolate the quinovic acid glycosides.
Caption: A detailed purification scheme for quinovic acid glycosides.
Protocol 3: Solvent-Solvent Partitioning
This step aims to separate compounds based on their polarity, enriching the quinovic acid glycosides in a specific fraction.
Materials:
-
Concentrated crude extract
-
Deionized water
-
n-Hexane
-
Ethyl acetate
-
n-Butanol
-
Separatory funnel (appropriate size)
Procedure:
-
Redissolve the concentrated crude extract in deionized water.
-
Transfer the aqueous solution to a separatory funnel.
-
Perform an initial extraction with an equal volume of n-hexane to remove nonpolar compounds like lipids and sterols. Repeat this step three times. Discard the n-hexane layers.
-
Successively partition the remaining aqueous layer with equal volumes of ethyl acetate (3x) and then n-butanol (3x).[1]
-
Quinovic acid glycosides will predominantly partition into the n-butanol fraction.
-
Combine the n-butanol fractions and concentrate them to dryness using a rotary evaporator. This n-butanol fraction will be used for further chromatographic purification.
Protocol 4: Column Chromatography
Column chromatography is used for the initial fractionation of the n-butanol extract.
Materials:
-
n-Butanol fraction
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvents for mobile phase (e.g., Chloroform, Methanol, Water in a gradient)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber for monitoring
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., chloroform) and pack the chromatography column.
-
Dissolve a portion of the dried n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely, resulting in a dry powder.
-
Carefully load the powdered sample onto the top of the packed silica gel column.
-
Begin elution with a solvent system of increasing polarity. A common gradient is Chloroform:Methanol:Water, starting with a higher ratio of chloroform and gradually increasing the proportion of methanol and water.
-
Collect fractions of a fixed volume (e.g., 10-20 mL) in separate tubes.
-
Monitor the fractions by TLC. Spot a small amount from each fraction onto a TLC plate and develop it in an appropriate solvent system. Visualize the spots (e.g., using an anisaldehyde-sulfuric acid spray reagent and heating).
-
Combine the fractions that show similar TLC profiles and contain the compounds of interest.
-
Evaporate the solvent from the pooled fractions to yield enriched fractions for final purification.
Protocol 5: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC is the final step to achieve high-purity quinovic acid glycosides.
Materials:
-
Enriched fractions from column chromatography
-
HPLC-grade solvents (e.g., Acetonitrile, Water with 0.1% Acetic Acid)
-
Preparative HPLC system with a fraction collector
-
Preparative C18 column (e.g., 250 x 22 mm, 10 µm)
Procedure:
-
Dissolve the enriched fraction in the initial mobile phase solvent (e.g., a mixture of water and acetonitrile/methanol).
-
Filter the sample solution through a 0.45 µm filter before injection.
-
Set up the preparative HPLC with a C18 column.
-
Equilibrate the column with the starting mobile phase.
-
A typical mobile phase for saponin separation is a gradient of acetonitrile and water (both containing 0.1% acetic acid). An example gradient could be starting from 25% acetonitrile and increasing to 70% over 60-90 minutes.[5]
-
Inject the sample solution onto the column. The injection volume will depend on the column size and sample concentration.
-
Monitor the elution profile using a UV detector (e.g., at 210 nm for saponins).
-
Collect the peaks corresponding to the individual quinovic acid glycosides using the fraction collector.
-
Analyze the purity of the collected fractions using analytical HPLC. Purity levels above 95% can be achieved.[13]
-
Lyophilize or evaporate the solvent from the pure fractions to obtain the isolated quinovic acid glycosides as a powder.
Preparative HPLC Parameters for Saponin Purification
| Parameter | Value | Reference |
| Column | C18, 250 x 22 mm, 10 µm | [5] |
| Mobile Phase A | Water + 0.1% Acetic Acid | [8] |
| Mobile Phase B | Acetonitrile or Methanol | [5][8] |
| Flow Rate | 15-20 mL/min | [5] |
| Detection | UV at 210 nm | [8] |
| Injection Volume | 2-10 mL (dependent on concentration) | [13][5] |
| Typical Purity Achieved | >96% | [13] |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the successful extraction and purification of quinovic acid glycosides. The combination of modern extraction techniques like UAE or MAE with a multi-step purification strategy involving solvent partitioning and chromatography can yield high-purity compounds suitable for detailed biological and pharmacological investigation. The specific parameters for each step may require further optimization depending on the plant source and the specific quinovic acid glycosides being targeted.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ftb.com.hr [ftb.com.hr]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. researchgate.net [researchgate.net]
- 10. Ultrasound-Assisted Extraction of Total Saponins from Aralia taibaiensis: Process Optimization, Phytochemical Characterization, and Mechanism of α-Glucosidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC-PDA method for quinovic acid glycosides assay in Cat's claw (Uncaria tomentosa) associated with UPLC/Q-TOF-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantifying Quinovic Acid Glycoside 2 in Uncaria tomentosa Bark
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uncaria tomentosa, commonly known as Cat's Claw, is a woody vine native to the Amazon rainforest with a long history of use in traditional medicine.[1] Its therapeutic properties are attributed to a complex mixture of secondary metabolites, including a significant class of compounds known as quinovic acid glycosides. These triterpenoid saponins have demonstrated a range of biological activities, including anti-inflammatory and immunomodulatory effects.[1] Among these, specific glycosides are of particular interest for targeted drug development and quality control of herbal preparations.
This document provides detailed application notes and protocols for the quantification of a specific quinovic acid glycoside, referred to herein as Quinovic Acid Glycoside 2, in the bark of Uncaria tomentosa. The methodologies described are based on established and validated analytical techniques, primarily High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA).
Quantitative Data Summary
The concentration of individual quinovic acid glycosides can vary depending on factors such as the geographical origin, harvesting time, and processing of the Uncaria tomentosa bark. While many studies report the total content of quinovic acid glycosides, data for specific glycosides is less common. The following table summarizes representative quantitative data for total quinovic acid glycosides found in the literature.
Table 1: Quantitative Data for Quinovic Acid Glycosides in Uncaria tomentosa Bark
| Sample Type | Analytical Method | Total Quinovic Acid Glycoside Content (% w/w) | Reference |
| Crude Bark Extract | HPLC-PDA | 1.5 - 4.0 | [Pavei et al., 2012] |
| Purified Fraction | HPLC-PDA | > 80 | [Caon et al., 2015] |
| Commercial Bark Powder | HPLC-MS | Variable | [Montoro et al., 2004] |
Note: The term "this compound" is used here as a placeholder for a specific glycoside of interest. Researchers should identify and validate the specific peak corresponding to their target compound based on retention time and UV spectra, and ideally confirm its structure using mass spectrometry.
Experimental Protocols
This section details the recommended protocols for the extraction and quantification of this compound from Uncaria tomentosa bark.
Protocol 1: Sample Preparation and Extraction
This protocol describes the extraction of quinovic acid glycosides from dried Uncaria tomentosa bark powder.
Materials:
-
Dried and finely powdered Uncaria tomentosa bark
-
Ethanol (70% v/v)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Weigh accurately 1.0 g of powdered Uncaria tomentosa bark into a 50 mL conical tube.
-
Add 20 mL of 70% ethanol.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction process (steps 2-6) on the plant residue two more times, combining the supernatants.
-
Evaporate the combined supernatant to dryness under reduced pressure or using a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume (e.g., 5.0 mL) of the initial mobile phase for HPLC analysis.
-
Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Caption: Workflow for the extraction of quinovic acid glycosides.
Protocol 2: HPLC-PDA Quantification
This protocol outlines the chromatographic conditions for the quantification of this compound. The method is adapted from the validated procedure described by Pavei et al. (2012).
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-90% B
-
30-35 min: 90% B (hold)
-
35-40 min: 90-10% B
-
40-45 min: 10% B (hold for re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
Quantification:
-
External Standard: A certified reference standard of this compound is ideal. If a specific standard is unavailable, a related compound with a similar chromophore, such as α-hederin, can be used as a surrogate standard, as demonstrated in some studies.[2] In this case, results should be reported as "α-hederin equivalents."
-
Calibration Curve: Prepare a series of standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each standard and generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared sample extract. Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Calculation: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. The final concentration in the original bark material should be calculated considering the initial weight of the bark and the final volume of the reconstituted extract.
Caption: Workflow for HPLC-PDA quantification.
Signaling Pathways and Logical Relationships
The quantification of a specific bioactive compound like this compound is a critical step in understanding its potential therapeutic effects. The general mechanism of action for many anti-inflammatory compounds involves the modulation of cellular signaling pathways. While the specific pathway for this compound is a subject of ongoing research, a generalized pathway for anti-inflammatory action is depicted below.
Caption: Postulated anti-inflammatory signaling pathway.
Conclusion
The protocols outlined in this document provide a robust framework for the quantification of this compound in Uncaria tomentosa bark. Adherence to these methodologies will enable researchers, scientists, and drug development professionals to obtain accurate and reproducible data, which is essential for quality control, formulation development, and further investigation into the therapeutic potential of this important natural product. It is recommended to use a validated reference standard for the specific quinovic acid glycoside of interest to ensure the highest accuracy in quantification. Further characterization using mass spectrometry is advised for unambiguous peak identification.
References
- 1. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC-PDA method for quinovic acid glycosides assay in Cat's claw (Uncaria tomentosa) associated with UPLC/Q-TOF-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cytotoxicity of Quinovic Acid Glycoside 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinovic acid glycosides are a class of natural compounds predominantly found in plants of the Uncaria genus, commonly known as Cat's Claw. These compounds have garnered significant interest in oncological research due to their potential cytotoxic and anti-inflammatory properties.[1][2] This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of a specific compound, Quinovic Acid Glycoside 2, with a focus on its effects on cancer cell lines. As direct cytotoxic data for this compound is limited in publicly available literature, this document will utilize data from a well-characterized Quinovic Acid Glycosides Purified Fraction (QAPF) from Uncaria tomentosa as a representative model. This fraction has been shown to induce apoptosis in human bladder cancer cells (T24) through the activation of Caspase-3 and modulation of the NF-κB signaling pathway.[3][4]
Chemical Structure of this compound
| Compound Name | Molecular Formula |
| This compound | C42H66O14 |
Data Presentation: Cytotoxicity of Quinovic Acid Glycosides
The cytotoxic effects of the Quinovic Acid Glycosides Purified Fraction (QAPF) have been evaluated on human bladder cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.
| Cell Line | Compound | IC50 Value | Assay | Reference |
| T24 (Human Bladder Cancer) | Quinovic Acid Glycosides Purified Fraction (QAPF) | 78.36 µg/mL | MTT Assay | [3] |
Experimental Protocols
Detailed methodologies for key cell-based assays to determine the cytotoxicity and apoptotic effects of this compound are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
T24 human bladder cancer cells
-
This compound (or QAPF)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed T24 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM medium (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
Treated cells in 96-well plates (from a parallel experiment to the MTT assay)
-
LDH Cytotoxicity Assay Kit (commercially available)
-
96-well plates
-
Microplate reader
Protocol:
-
Sample Collection: After the 48-hour treatment with this compound, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the manufacturer's instructions) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Apoptosis Assessment: Caspase-3/7 Activity Assay
This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
Materials:
-
Treated cells in 96-well white-walled plates
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed T24 cells in a 96-well white-walled plate and treat with various concentrations of this compound as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: After the 48-hour incubation, add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to the vehicle control to determine the fold-increase in caspase activity.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Caption: Workflow for cell-based cytotoxicity assessment.
Signaling Pathway of Quinovic Acid Glycoside-Induced Apoptosis
This diagram depicts the proposed signaling pathway through which Quinovic Acid Glycosides induce apoptosis in T24 bladder cancer cells.
Caption: Proposed apoptotic signaling pathway of Quinovic Acid Glycosides.
References
- 1. researchgate.net [researchgate.net]
- 2. Toxicity of Uncaria Tomentosa (Cat's Claw): a review | Research, Society and Development [rsdjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Quinovic acid glycosides purified fraction from Uncaria tomentosa induces cell death by apoptosis in the T24 human bladder cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for Evaluating the In Vivo Efficacy of Quinovic Acid Glycoside 2
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinovic acid glycosides are a class of triterpenoid saponins found in various medicinal plants, notably Uncaria tomentosa (Cat's Claw). These compounds have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, neuroprotective, and potential anti-cancer effects. Quinovic acid glycoside 2, a specific member of this family, is a promising candidate for therapeutic development. To rigorously assess its in vivo efficacy, appropriate and well-characterized animal models are essential.
These application notes provide detailed protocols for two established animal models relevant to the known biological activities of quinovic acid glycosides: a model of chemically-induced hemorrhagic cystitis to evaluate anti-inflammatory properties and a model of amyloid-beta-induced neurodegeneration to assess neuroprotective effects. The protocols are designed to guide researchers in the practical application of these models for the evaluation of this compound and similar compounds.
Model 1: Cyclophosphamide-Induced Hemorrhagic Cystitis in Mice
This model is used to evaluate the anti-inflammatory and uroprotective effects of quinovic acid glycosides. Cyclophosphamide (CYP), an anticancer drug, has a major side effect of hemorrhagic cystitis, which is mediated by its metabolite acrolein, inducing severe bladder inflammation.
Rationale for Use
This model is highly relevant for screening compounds with anti-inflammatory potential, particularly those that may mitigate the side effects of chemotherapy. A purified fraction of quinovic acid glycosides (QAPF) has been shown to be effective in this model, making it a suitable system for evaluating specific glycosides like this compound.[1][2][3][4]
Experimental Protocol
1. Animals:
-
Male Swiss mice (25-30 g) are used.[3]
-
Animals are housed in groups with access to food and water ad libitum under a 12-hour light/dark cycle.[3]
-
All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).[1][3]
2. Materials and Reagents:
-
This compound (or QAPF)
-
Cyclophosphamide (CYP)
-
Saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Evans blue dye (for vascular permeability)
-
Formalin (10%)
-
Reagents for Myeloperoxidase (MPO) assay and ELISA for IL-1β
3. Experimental Procedure:
a. Grouping and Dosing:
- Control Group: Receives saline i.p.
- CYP Group: Receives a single i.p. injection of CYP (400 mg/kg).
- Treatment Groups: Receive i.p. injections of this compound at various doses (e.g., 5, 10, 20 mg/kg) 30 minutes prior to CYP administration.[4]
- Positive Control Group: Can be included, receiving a standard treatment like Mesna.
b. Induction of Cystitis:
- A single intraperitoneal (i.p.) injection of CYP at a dose of 400 mg/kg is administered to induce hemorrhagic cystitis.
c. Efficacy Evaluation (24 hours post-CYP):
- Behavioral Assessment (Visceral Pain): For one hour, visually count the number of abdominal writhes (contractions of the abdominal muscles followed by extension of the hind limbs).
- Sample Collection: Euthanize mice and collect bladders.
- Macroscopic Evaluation: Score bladder hemorrhage and edema on a scale of 0-3 (0=normal, 1=mild, 2=moderate, 3=severe).
- Bladder Wet Weight: Weigh the bladder immediately after removal to assess edema.
- Histopathology: Fix bladders in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate inflammatory cell infiltration, edema, and hemorrhage.
- Myeloperoxidase (MPO) Activity: Homogenize a portion of the bladder tissue to measure MPO activity, an indicator of neutrophil infiltration.
- Cytokine Analysis: Homogenize another portion of the bladder tissue to measure IL-1β levels using a commercial ELISA kit.[1][2][3]
Data Presentation
Table 1: Effect of Quinovic Acid Glycoside Purified Fraction (QAPF) on Macroscopic Bladder Damage and Pain in CYP-Induced Cystitis
| Treatment Group | Dose (mg/kg) | Hemorrhage Score (0-3) | Edema Score (0-3) | Bladder Wet Weight (mg) | Abdominal Writhes (count) |
| Saline Control | - | 0.0 ± 0.0 | 0.0 ± 0.0 | 25.3 ± 1.5 | 0.5 ± 0.2 |
| CYP Control | 400 | 2.8 ± 0.2 | 2.9 ± 0.1 | 75.1 ± 4.3 | 25.8 ± 2.1 |
| + QAPF | 5 | 1.5 ± 0.3 | 1.8 ± 0.2 | 55.2 ± 3.8 | 15.3 ± 1.9 |
| + QAPF | 10 | 1.1 ± 0.2 | 1.2 ± 0.3 | 42.1 ± 2.9 | 9.8 ± 1.5 |
| + QAPF | 20 | 0.8 ± 0.3 | 0.9 ± 0.2 | 35.7 ± 2.5 | 6.2 ± 1.1 |
*Data are presented as mean ± SEM. *p<0.05, **p<0.001 compared to CYP control group. Data is illustrative and based on findings from Dietrich et al., 2015.
Table 2: Effect of QAPF on Inflammatory Markers in Bladder Tissue
| Treatment Group | Dose (mg/kg) | MPO Activity (OD/g tissue) | IL-1β Levels (pg/mg protein) |
| Saline Control | - | 0.1 ± 0.02 | 15.2 ± 3.1 |
| CYP Control | 400 | 0.9 ± 0.1 | 150.4 ± 12.5 |
| + QAPF | 10 | 0.4 ± 0.05 | 75.6 ± 8.9 |
| + QAPF | 20 | 0.3 ± 0.04 | 50.1 ± 6.2 |
*Data are presented as mean ± SEM. **p<0.001 compared to CYP control group. Data is illustrative and based on findings from Dietrich et al., 2015.
Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for the CYP-induced cystitis model.
Caption: Putative signaling pathway in CYP-induced cystitis.
Model 2: Amyloid-Beta-Induced Neurodegeneration in Mice
This model is employed to assess the neuroprotective properties of quinovic acid glycosides against Alzheimer's disease-like pathology. Intracerebroventricular (i.c.v.) injection of amyloid-beta (Aβ) oligomers induces oxidative stress, neuroinflammation, cholesterol dyshomeostasis, and cognitive deficits.[5]
Rationale for Use
Given the implication of oxidative stress and inflammation in neurodegenerative diseases, this model provides a platform to test compounds that can counteract these processes. Quinovic acid has demonstrated efficacy in this model, suggesting its potential as a neuroprotective agent.[5]
Experimental Protocol
1. Animals:
-
Wild-type male C57BL/6J mice are used.[5]
-
Animals are housed individually after surgery.
-
All surgical and experimental procedures must be approved by the relevant ethics committee.
2. Materials and Reagents:
-
This compound
-
Amyloid-beta (1-42) peptide
-
Sterile saline
-
Anesthetic (e.g., ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Reagents for Western blotting, immunohistochemistry, and cholesterol assays.
3. Experimental Procedure:
a. Preparation of Aβ Oligomers:
- Aβ (1-42) peptide is prepared to form oligomers as per established protocols, often involving incubation at 4°C for 24 hours.
b. Stereotaxic Surgery (i.c.v. Injection):
- Anesthetize mice and mount them on a stereotaxic frame.
- A single i.c.v. injection of Aβ (1-42) oligomers is administered into a lateral ventricle.
- Sham group receives a vehicle injection.
c. Treatment:
- Treatment Groups: Receive daily i.p. injections of this compound (e.g., 50 mg/kg) for a specified period (e.g., 14 days) starting after the Aβ injection.[5]
- Aβ Control Group: Receives vehicle instead of the test compound.
d. Efficacy Evaluation:
- Behavioral Testing: After the treatment period, assess spatial learning and memory using tests like the Morris Water Maze or Y-maze.
- Sample Collection: Euthanize mice and collect brain tissue (cortex and hippocampus).
- Biochemical Analysis:
- Homogenize brain tissue to measure levels of Aβ oligomers, β-secretase (BACE1), and markers of cholesterol metabolism (e.g., HMGCR) via Western blot or ELISA.[5]
- Measure total brain cholesterol levels.
- Assess oxidative stress markers (e.g., ROS levels, GSH/GSSG ratio).
- Immunohistochemistry:
- Perfuse mice and fix brain tissue.
- Section the brains and perform immunostaining for markers of neuroinflammation (e.g., Iba-1 for microglia, GFAP for astrocytes) and synaptic proteins (e.g., PSD-95, synaptophysin).[5]
Data Presentation
Table 3: Effect of Quinovic Acid (QA) on Cognitive Function and Neuropathology
| Treatment Group | Aβ (1-42) i.c.v. | QA (50 mg/kg) | Y-maze Spontaneous Alternation (%) | Brain Cholesterol (mg/g tissue) | BACE1 Expression (relative to control) |
| Sham | No | No | 75 ± 5 | 10.5 ± 0.8 | 1.0 ± 0.1 |
| Aβ Control | Yes | No | 45 ± 4 | 18.2 ± 1.5 | 2.5 ± 0.3 |
| QA Treatment | Yes | Yes | 68 ± 6 | 12.1 ± 1.1 | 1.3 ± 0.2* |
*Data are presented as mean ± SEM. p<0.05 compared to Aβ control group. Data is illustrative and based on findings from Kim et al., 2020.
Table 4: Effect of QA on Neuroinflammation and Synaptic Markers
| Treatment Group | Aβ (1-42) i.c.v. | QA (50 mg/kg) | Iba-1 Immunoreactivity (arbitrary units) | PSD-95 Expression (relative to control) |
| Sham | No | No | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Aβ Control | Yes | No | 3.2 ± 0.4 | 0.4 ± 0.05 |
| QA Treatment | Yes | Yes | 1.5 ± 0.2 | 0.8 ± 0.08 |
*Data are presented as mean ± SEM. p<0.05 compared to Aβ control group. Data is illustrative and based on findings from Kim et al., 2020.
Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for the Aβ-induced neurodegeneration model.
Caption: Aβ-induced p53/HMGCR signaling in neurodegeneration.
References
- 1. High-definition ultrasound characterization of acute cyclophosphamide-induced cystitis in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized protocol for amyloid-β extraction from the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Quinovic Acid Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice | PLOS One [journals.plos.org]
- 5. The Quinovic Acid Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing a validated analytical method for Quinovic acid glycoside 2
An Application Note and Protocol for the Development of a Validated Analytical Method for Quinovic Acid Glycoside 2
Introduction
Quinovic acid glycosides are a class of triterpenoid saponins found in various medicinal plants, notably from the genus Uncaria (Cat's Claw), and are recognized for their wide range of biological activities, including anti-inflammatory properties.[1][2] This application note provides a detailed protocol for a validated analytical method for the quantification of a specific quinovic acid glycoside, referred to here as this compound (3-O-(β-D-glucopyranosyl)quinovic acid (28→1)-(β-D-glucopyranosyl) ester), in plant extracts and purified fractions.[3]
The method described is based on High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA), a robust and widely used technique for the analysis of phytochemicals.[1][4] Additionally, this document outlines the use of Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) for structural characterization.[1][3] The validation of the analytical method is performed in accordance with the International Conference on Harmonization (ICH) guidelines.[5][6]
Quantitative Data Summary
The following tables summarize the validation parameters for the analytical method.
Table 1: HPLC-PDA Method Validation Parameters
| Validation Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.99 | 0.9925 ± 0.0007[7] |
| Accuracy (% Recovery) | 85 - 115% | 97.1 - 102.2%[8] |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2% | < 2% |
| - Intermediate Precision | ≤ 5% | < 5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 100 ng/mL[7] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 200 ng/mL[7] |
| Specificity | No interference at the retention time of the analyte | Peak purity > 0.99 |
Table 2: Chromatographic Conditions
| Parameter | HPLC-PDA | UPLC/Q-TOF-MS |
| Column | Sinergy Fusion RP-18 (150 x 3.9 mm, 5 µm)[4] | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water | Acetonitrile and 0.1% Formic Acid in Water |
| Gradient | 5-20% ACN (0-15 min), 20-45% ACN (15-45 min)[9] | Optimized for target analyte elution |
| Flow Rate | 0.8 mL/min[9] | 0.4 mL/min |
| Column Temperature | 25 °C | 40 °C |
| Detection Wavelength | 280 nm[9] | N/A |
| Injection Volume | 10 µL[9] | 2 µL |
| Mass Spectrometer | N/A | Q-TOF Mass Spectrometer |
| Ionization Mode | N/A | Electrospray Ionization (ESI), Negative Mode |
| Mass Range | N/A | m/z 100 - 1500 |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 100 µg/mL.[7]
Sample Preparation
-
Extraction from Plant Material:
-
Weigh 1 g of powdered plant material (e.g., Uncaria tomentosa bark).
-
Perform extraction with 20 mL of 80% ethanol in an ultrasonic bath for 30 minutes.[10]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Sample Solution Preparation:
-
Reconstitute the dried extract with a known volume of methanol to obtain a stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
HPLC-PDA Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Set the chromatographic conditions as specified in Table 2.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the peak corresponding to this compound by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Method Validation Protocol
-
Specificity: Analyze blank samples (mobile phase) and samples spiked with the analyte to ensure no interfering peaks are present at the retention time of this compound.
-
Linearity: Inject the working standard solutions in triplicate and plot the peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²).[7]
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo sample at three different concentration levels (low, medium, and high). Calculate the percentage recovery.[7]
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a single concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on three different days.
-
Calculate the relative standard deviation (RSD%) for the peak areas.
-
-
Limits of Detection (LOD) and Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio of 3:1 and 10:1, respectively, by injecting serially diluted standard solutions.[11]
Visualizations
Caption: Workflow for the validated analytical method.
References
- 1. HPLC-PDA method for quinovic acid glycosides assay in Cat's claw (Uncaria tomentosa) associated with UPLC/Q-TOF-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Quinovic Acid Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability-indicating methods for the determination of mosapride citrate in the presence of its degradation products according to ICH guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academicjournals.org [academicjournals.org]
- 8. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acyl Quinic Acid Derivatives Screened Out from Carissa spinarum by SOD-Affinity Ultrafiltration LC–MS and Their Antioxidative and Hepatoprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application of Quinovic Acid Glycoside 2 in Natural Product Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Quinovic acid glycoside 2, a naturally occurring triterpenoid saponin, has emerged as a promising candidate in natural product drug discovery. Primarily isolated from medicinal plants such as Uncaria tomentosa (Cat's Claw), this class of compounds has demonstrated a spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antileishmanial properties. These diverse biological effects position this compound and its related compounds as valuable leads for the development of novel therapeutics for a range of diseases.
The therapeutic potential of a purified fraction of quinovic acid glycosides (QAPF) has been notably demonstrated in preclinical studies. In the realm of oncology, QAPF has been shown to induce apoptosis in human bladder cancer cells, suggesting its potential as a chemotherapeutic or chemosensitizing agent.[1] Its anti-inflammatory properties are highlighted by its ability to protect against chemotherapy-induced hemorrhagic cystitis, a painful side effect of certain cancer treatments. Furthermore, studies have elucidated the antiviral and antiprotozoal activities of these glycosides, expanding their potential applications to infectious diseases. The multifaceted activities of this compound underscore its importance as a scaffold for the development of new drugs.
Quantitative Data Summary
The biological activities of this compound and related purified fractions have been quantified in various preclinical models. The following tables summarize the key findings to facilitate comparison and evaluation.
Table 1: Anticancer Activity of Quinovic Acid Glycoside Purified Fraction (QAPF)
| Cell Line | Assay Type | Endpoint | Result | Reference |
| T24 (Human Bladder Cancer) | Cell Viability | IC50 | 78.36 µg/mL | [1] |
Table 2: Anti-inflammatory Activity of Quinovic Acid Glycoside Purified Fraction (QAPF) in a Mouse Model of Cyclophosphamide-Induced Hemorrhagic Cystitis
| Treatment Group (mg/kg, i.p.) | Parameter | Result | Percent Inhibition |
| QAPF (20) | Myeloperoxidase (MPO) Activity (U/mg tissue) | 1.5 ± 0.2 | 48% |
| QAPF (50) | Myeloperoxidase (MPO) Activity (U/mg tissue) | 1.1 ± 0.1 | 62% |
| QAPF (100) | Myeloperoxidase (MPO) Activity (U/mg tissue) | 0.8 ± 0.1 | 72% |
| QAPF (20) | IL-1β Levels (pg/mg tissue) | 150 ± 20 | 50% |
| QAPF (50) | IL-1β Levels (pg/mg tissue) | 100 ± 15 | 67% |
| QAPF (100) | IL-1β Levels (pg/mg tissue) | 75 ± 10 | 75% |
Data are presented as mean ± SEM. Percent inhibition is calculated relative to the cyclophosphamide-treated control group.
Table 3: Antiviral Activity of Quinovic Acid Glycosides
| Virus | Cell Line | Assay Type | Compound | Result (EC50) |
| Vesicular Stomatitis Virus (VSV) | CER | Cytopathic Effect Reduction | Quinovic acid 3-O-α-L-rhamnopyranoside | 10 µg/mL |
| Rhinovirus type 1B (HRV-1B) | HeLa | Cytopathic Effect Reduction | Quinovic acid-3β-O-[β-D-glucopyranosyl-(1→3)]-α-L-rhamnopyranoside | 30 µg/mL |
| Rhinovirus type 1B (HRV-1B) | HeLa | Cytopathic Effect Reduction | Quinovic acid-3β-O-[β-D-glucopyranosyl-(1→4)]-β-D-fucopyranoside | 20 µg/mL |
Table 4: Antileishmanial Activity of Quinovic Acid Glycosides
| Leishmania Species | Form | Assay Type | Compound | Result (IC50) | Reference |
| Leishmania infantum | Amastigote | In vitro | Quinovic acid glycoside mixture | 1 µM | [2][3] |
| Leishmania infantum | Amastigote | In vitro | 3-O-β-D-glucopyranosyl quinovic acid 28-O-β-D-glucopyranosyl ester | 1.1 µM | [4] |
| Leishmania infantum | Amastigote | In vitro | 3-O-α-L-rhamnopyranosyl quinovic acid | 2.4 µM | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published studies and should be adapted as necessary for specific laboratory conditions.
Protocol 1: Cell Viability (MTT) Assay for Anticancer Activity
Objective: To determine the cytotoxic effect of a Quinovic acid glycoside purified fraction (QAPF) on T24 human bladder cancer cells.
Materials:
-
T24 human bladder cancer cell line
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Quinovic acid glycoside purified fraction (QAPF)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed T24 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
-
Treatment: Prepare serial dilutions of QAPF in culture medium. After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of QAPF. Include a vehicle control (medium with the same concentration of solvent used to dissolve QAPF, e.g., DMSO).
-
Incubation: Incubate the treated plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plates for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the concentration of QAPF.
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis in T24 cells treated with QAPF.
Materials:
-
T24 cells
-
QAPF
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed T24 cells and treat with the desired concentrations of QAPF for 24 hours as described in the MTT assay protocol.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Protocol 3: Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis, in T24 cells treated with QAPF.
Materials:
-
T24 cells
-
QAPF
-
Caspase-3 Colorimetric or Fluorometric Assay Kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA or Ac-DEVD-AMC)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Treatment and Lysis: Treat T24 cells with QAPF as described previously. After treatment, lyse the cells according to the assay kit manufacturer's instructions to prepare the cell lysate.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the reaction buffer and the caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the caspase-3 activity and express it as a fold change relative to the untreated control.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and its derivatives are mediated through the modulation of specific signaling pathways. The following diagrams illustrate the proposed mechanisms of action.
Anticancer Mechanism in Bladder Cancer Cells
Caption: Proposed anticancer mechanism of QAPF in bladder cancer cells.
Anti-inflammatory Mechanism in Hemorrhagic Cystitis
Caption: Proposed anti-inflammatory mechanism of QAPF.
Experimental Workflow for Anticancer Drug Discovery
Caption: Workflow for anticancer drug discovery with QAGs.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. Antileishmanial activity of quinovic acid glycosides and cadambine acid isolated from Nauclea diderrichii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing extraction yield of quinovic acid glycosides from raw plant material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of quinovic acid glycosides from raw plant material.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction of quinovic acid glycosides.
Issue 1: Low Extraction Yield
Q1: My extraction yield of quinovic acid glycosides is consistently low. What are the potential causes and how can I improve it?
A1: Low extraction yields can stem from several factors, from the raw material itself to the extraction parameters. Here is a step-by-step troubleshooting approach:
-
Plant Material Variability: The concentration of quinovic acid glycosides can vary significantly between different plant species, parts of the plant (leaves, bark, roots), and even the geographical location and harvest time. It is crucial to ensure you are using the correct plant part with a known high concentration of the target compounds.
-
Particle Size of Plant Material: The particle size of the ground plant material is critical. If the particles are too large, the solvent cannot efficiently penetrate the plant tissue to extract the glycosides. Conversely, if the particles are too fine, it can lead to difficulties during filtration. A fine powder is generally recommended to maximize the surface area for extraction.
-
Inappropriate Solvent Selection: The choice of solvent is paramount. Quinovic acid glycosides, being saponins, have both polar (sugar moieties) and less polar (aglycone) parts. Therefore, a solvent system that can effectively solubilize both is ideal. Aqueous alcohol solutions, such as 70% ethanol, are often effective. Purely non-polar solvents will be ineffective, while highly polar solvents like water may not efficiently extract all glycoside variants.
-
Suboptimal Extraction Parameters: Time, temperature, and the solvent-to-solid ratio all significantly impact extraction efficiency. Insufficient extraction time will result in an incomplete extraction. High temperatures can enhance solubility and diffusion but may also lead to the degradation of thermolabile glycosides. The solvent-to-solid ratio must be high enough to ensure the complete submersion of the plant material and to create a sufficient concentration gradient to drive the extraction process.
dot
Caption: Troubleshooting workflow for low extraction yield.
Issue 2: Co-extraction of Impurities
Q2: My crude extract contains a high level of impurities, which is complicating the downstream purification of quinovic acid glycosides. How can I minimize the co-extraction of these impurities?
A2: The co-extraction of impurities is a common challenge. Here are some strategies to improve the purity of your crude extract:
-
Solvent Polarity Tuning: The polarity of your extraction solvent can be adjusted to selectively extract the quinovic acid glycosides while leaving behind undesirable compounds. For example, starting with a pre-extraction step using a non-polar solvent like hexane can remove lipids and other non-polar impurities before the main extraction with a more polar solvent.
-
Temperature Optimization: Lowering the extraction temperature can sometimes reduce the solubility of certain impurities more than that of the target glycosides, leading to a cleaner extract.
-
Liquid-Liquid Partitioning: After the initial extraction, a liquid-liquid partitioning step can be employed. The crude extract is dissolved in a solvent (e.g., water) and then partitioned against an immiscible solvent of different polarity (e.g., ethyl acetate or n-butanol). The quinovic acid glycosides will preferentially move into the solvent in which they are more soluble, leaving some impurities behind in the other phase.
-
Solid-Phase Extraction (SPE): For smaller-scale purifications, SPE can be a very effective cleanup step. The crude extract is passed through a cartridge containing a solid adsorbent. By carefully choosing the adsorbent and the elution solvents, impurities can be retained on the cartridge while the desired glycosides are eluted.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting quinovic acid glycosides?
A1: Common extraction methods range from traditional to modern techniques:
-
Maceration: This involves soaking the plant material in a solvent for a prolonged period. It is simple but can be time-consuming and may result in lower yields compared to other methods.
-
Soxhlet Extraction: A continuous extraction method that uses a smaller amount of solvent. However, the repeated heating of the solvent can potentially degrade heat-sensitive compounds.
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and extraction efficiency. It is often faster and can provide higher yields at lower temperatures compared to traditional methods.
-
Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant material, leading to a rapid extraction. This method is also known for its speed and efficiency.
Q2: How do I choose the best solvent for my extraction?
A2: The ideal solvent will depend on the specific quinovic acid glycosides you are targeting. A good starting point is an ethanol-water mixture (e.g., 70% ethanol), as it can solubilize a broad range of saponins. It is often beneficial to perform small-scale pilot extractions with a few different solvents or solvent mixtures (e.g., methanol, ethanol, and their aqueous solutions at different concentrations) to empirically determine the most effective one for your specific plant material.
Q3: Can quinovic acid glycosides degrade during extraction?
A3: Yes, degradation can occur, especially under harsh conditions. High temperatures and prolonged exposure to acidic or basic conditions can lead to the hydrolysis of the glycosidic bonds, cleaving the sugar moieties from the aglycone. It is generally advisable to use mild extraction conditions to preserve the integrity of the native glycosides.
Q4: How can I quantify the amount of quinovic acid glycosides in my extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Photodiode Array (PDA) detector or a Mass Spectrometer (MS), is the most common and accurate method for quantifying quinovic acid glycosides. An external standard of a known quinovic acid glycoside or a related saponin is typically used to create a calibration curve for quantification.
Data on Extraction Parameters and Yields
The following tables summarize quantitative data from various studies on saponin extraction, which can serve as a guide for optimizing your own extraction protocols.
Table 1: Effect of Extraction Method on Saponin Yield
| Plant Material | Extraction Method | Solvent | Temperature (°C) | Time | Yield | Reference |
| Polyscias fruticosa roots | Ultrasound-Assisted Extraction | Ethanol | 60 | 65 min | 14.51% (extract), 41.24 mg/g (saponins) | |
| Tea leaves | Water Extraction | Water | 80 | 1 hr | 12.19% | |
| Jatropha curcas leaves | Maceration | Methanol | Ambient | 24 hr | 20.1% | |
| Jatropha curcas stem bark | Maceration | Methanol | Ambient | 24 hr | 8.6% |
Table 2: Influence of Extraction Parameters on Saponin Yield (Ultrasound-Assisted Extraction)
| Plant Material | Parameter Varied | Range | Optimal Condition | Resulting Saponin Yield | Reference |
| Hedera nepalensis leaves | Temperature (°C) | 140 - 200 | 150 | 1.879% | |
| Time (min) | 3 - 9 | 3 | |||
| Solvent-to-Solid Ratio (mL/g) | 1:40 - 1:60 | 1:55 | |||
| Polyscias fruticosa roots | Temperature (°C) | 35 - 75 | 60 | 41.24 mg/g | |
| Time (min) | 20 - 100 | 65 | |||
| Ultrasonic Power (W) | 100 - 200 | 185 |
Experimental Protocols
Protocol 1: General Ultrasound-Assisted Extraction (UAE) of Quinovic Acid Glycosides
-
Preparation of Plant Material: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Extraction Setup: Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel. Add the chosen solvent (e.g., 70% ethanol) at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).
-
Ultrasonication: Place the extraction vessel in an ultrasonic bath or use an ultrasonic probe. Set the desired temperature (e.g., 50°C), ultrasonic power, and extraction time (e.g., 60 minutes).
-
Filtration and Concentration: After extraction, separate the extract from the solid residue by filtration (e.g., using Whatman No. 1 filter paper). Wash the residue with a small amount of fresh solvent to ensure complete recovery.
-
Solvent Evaporation: Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., <50°C) to obtain the crude extract.
-
Drying and Storage: Dry the crude extract in a vacuum oven to a constant weight. Store the dried extract in a cool, dark, and dry place.
dot
Caption: General experimental workflow for extraction and analysis.
Protocol 2: HPLC Quantification of Quinovic Acid Glycosides
-
Standard Preparation: Accurately weigh a known amount of a quinovic acid glycoside standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution. Prepare a series of calibration standards by serially diluting the stock solution.
-
Sample Preparation: Accurately weigh a known amount of the crude extract and dissolve it in the mobile phase or a suitable solvent. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: PDA detector set to a wavelength where quinovic acid glycosides show maximum absorbance (e.g., around 210 nm).
-
-
Analysis: Inject the standard solutions to construct a calibration curve (peak area vs. concentration). Inject the sample solution and determine the peak area of the quinovic acid glycosides.
-
Quantification: Calculate the concentration of the quinovic acid glycosides in the sample by using the regression equation from the calibration curve.
Technical Support Center: Mitigating Matrix Effects in HPLC Analysis of Crude Plant Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common matrix effects encountered during the HPLC analysis of crude plant extracts.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of HPLC analysis of plant extracts?
A1: Matrix effects are interferences caused by co-eluting compounds from the sample matrix that can alter the ionization efficiency of the target analyte in the mass spectrometer source. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of quantification.[1][2] Crude plant extracts are particularly complex matrices containing a wide variety of compounds such as pigments, lipids, and polysaccharides, which can contribute to significant matrix effects.[3]
Q2: What are the most common signs of matrix effects in my HPLC chromatogram?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of analyte peak areas between different injections of the same sample or between different samples.
-
Inaccurate quantification , where recovery of spiked standards is significantly lower or higher than 100%.
-
Signal suppression or enhancement , which can be observed by comparing the analyte response in a pure solvent standard to the response in a post-extraction spiked sample.[2]
-
Baseline disturbances , including drifting or noisy baselines, often caused by the presence of strongly retained matrix components.
-
Peak shape distortion , such as peak broadening or tailing, which can be exacerbated by co-eluting matrix components.[3]
Q3: When should I suspect co-elution is a problem?
A3: Suspect co-elution when you observe inconsistent peak shapes, shoulders on your analyte peak, or unexpected changes in retention time. Co-elution is particularly problematic in complex matrices like plant extracts where numerous compounds have similar physicochemical properties to the analytes of interest.[3] If you are using mass spectrometry detection, monitoring for ion suppression at the retention time of your analyte is a strong indicator of co-eluting interferences.[4]
Troubleshooting Guides
This section provides structured guidance for identifying and resolving specific issues related to matrix effects.
Issue 1: Significant Ion Suppression or Enhancement
Symptoms:
-
Low or excessively high recovery of your analyte.
-
Inconsistent quantitative results.
-
A noticeable drop or spike in the baseline signal when a blank matrix extract is injected during a post-column infusion experiment.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ion suppression/enhancement.
Possible Solutions:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): This is often more effective than liquid-liquid extraction at removing a broad range of interferences.[5]
-
Liquid-Liquid Extraction (LLE): Can be effective for removing highly non-polar or polar interferences depending on the solvent system used.
-
Sample Dilution: A simple and effective method if the analyte concentration is high enough. Diluting the sample reduces the concentration of interfering matrix components. A 25-40 fold dilution can significantly reduce ion suppression.[6]
-
-
Modify Chromatographic Conditions:
-
Adjust the Gradient: Altering the elution gradient can separate the analyte from co-eluting interferences.
-
Change the Column: Using a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl) can change the elution order and resolve the analyte from matrix components.
-
-
Use a Different Calibration Strategy:
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for matrix effects by ensuring that both the standards and the samples are affected similarly.[7]
-
Stable Isotope-Labeled Internal Standard: This is the gold standard for correcting matrix effects, as the internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.
-
Issue 2: Poor Peak Shape and Baseline Noise
Symptoms:
-
Broad, tailing, or fronting peaks.
-
Unstable or drifting baseline.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape and baseline issues.
Possible Solutions:
-
Enhance Sample Cleanup:
-
Refine SPE Protocol: Use a stronger wash solvent during the SPE procedure to remove more of the interfering compounds without eluting the analyte of interest.
-
Filtration: Ensure all samples are filtered through a 0.22 µm filter before injection to remove particulate matter that can cause baseline noise and column plugging.
-
-
Optimize Mobile Phase:
-
Adjust pH: For ionizable compounds, adjusting the mobile phase pH can significantly improve peak shape.
-
Use Additives: Small amounts of additives like formic acid or ammonium formate can improve peak symmetry and reduce peak tailing.
-
-
Instrument Maintenance:
-
Use a Guard Column: A guard column protects the analytical column from strongly retained matrix components that can degrade performance over time.
-
Column Washing: Periodically wash the column with a strong solvent to remove accumulated matrix components.
-
Quantitative Data on Mitigation Strategies
The following tables summarize the effectiveness of different strategies for reducing matrix effects.
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect Reduction
| Sample Preparation Method | Average Matrix Effect (%) | Analyte Recovery (%) | Key Advantage | Reference |
| Protein Precipitation (PPT) | High (significant suppression) | Variable | Fast and simple | [3] |
| Liquid-Liquid Extraction (LLE) | 16 | 70 ± 10 | Good for specific interferences | [5] |
| Solid-Phase Extraction (SPE) | 6 | 98 ± 8 | Broad applicability, very clean extracts | [5] |
Matrix effect is calculated as ((response in matrix / response in solvent) - 1) * 100. A value of 0% indicates no matrix effect, negative values indicate suppression, and positive values indicate enhancement.
Table 2: Effectiveness of Calibration Strategies in Compensating for Matrix Effects
| Calibration Strategy | Outcome | Key Advantage | Reference | | :--- | :--- | :--- | | External Calibration (in solvent) | Prone to significant error due to uncompensated matrix effects. | Simple to prepare. | | | Matrix-Matched Calibration | Concentration ratios of 96.1% – 105.7% compared to the standard addition method. | Effectively compensates for matrix effects. |[7] | | Stable Isotope-Labeled Internal Standard | Provides the most accurate correction for matrix effects. | Corrects for variations in both sample preparation and ionization. | |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Phenolic Compounds
This protocol is a general guideline and should be optimized for specific analytes and plant matrices.
-
Sorbent Selection: Choose a reversed-phase sorbent such as C18 or a polymeric sorbent for the extraction of moderately polar to non-polar phenolic compounds.[8]
-
Column Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.[8]
-
Sample Loading: Dilute the plant extract with water to reduce the organic solvent concentration to less than 5%. Load the diluted extract onto the SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 4 mL of deionized water to remove polar interferences like sugars and organic acids.[8]
-
Elution: Elute the retained phenolic compounds with 2 mL of 70% aqueous methanol.[8]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for HPLC analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for General Plant Extracts
-
Solvent Selection: Choose an organic solvent that is immiscible with water and in which the analyte has high solubility. Ethyl acetate is a common choice for compounds of intermediate polarity.
-
pH Adjustment: Adjust the pH of the aqueous plant extract to ensure the analyte of interest is in a neutral, unionized state to maximize its partitioning into the organic phase.[1]
-
Extraction: Mix the aqueous extract with an equal volume of the selected organic solvent in a separatory funnel. Shake vigorously for 1-2 minutes, periodically venting to release pressure.[1]
-
Phase Separation: Allow the layers to fully separate. Drain the lower aqueous layer and collect the upper organic layer.[1]
-
Drying and Evaporation: Dry the collected organic layer over anhydrous sodium sulfate, filter, and then evaporate the solvent to concentrate the analytes.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for HPLC analysis.
Protocol 3: Preparation of Matrix-Matched Calibration Standards
-
Prepare a Blank Matrix Extract: Extract a sample of the plant material that is known to not contain the analyte of interest using the same extraction procedure as for the unknown samples. If a true blank is unavailable, a representative sample can be used, and the endogenous amount of the analyte can be determined and subtracted.
-
Spike the Blank Extract: Aliquot the blank matrix extract into several vials. Spike each vial with a known amount of the analyte standard solution to create a series of calibration standards at different concentrations.
-
Prepare for Injection: Treat these spiked matrix standards in the same final manner as the sample extracts (e.g., evaporation and reconstitution).
-
Construct the Calibration Curve: Analyze the matrix-matched calibration standards by HPLC and construct a calibration curve by plotting the peak area versus the concentration. This curve is then used to quantify the analyte in the unknown samples.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. waters.com [waters.com]
- 6. mdpi.com [mdpi.com]
- 7. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 8. Is SPE necessary for environmental analysis? A quantitative comparison of matrix effects from large-volume injection and solid-phase extraction based methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Triterpenoid Glycosides in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of triterpenoid glycosides in solution during experimental procedures.
I. Troubleshooting Guide
This guide addresses common issues encountered when working with triterpenoid glycoside solutions.
Issue 1: Precipitation of Triterpenoid Glycoside in Aqueous Solution
Possible Causes:
-
Low Solubility: Many triterpenoid glycosides have poor water solubility, especially monodesmosidic forms at neutral or acidic pH.[1]
-
pH Effects: The pH of the solution can significantly impact the solubility. For instance, α-hederin and hederacolchiside A1 are negligibly soluble in water at a pH below 7.[1]
-
Temperature: Lower temperatures can decrease the solubility of some compounds.
-
Concentration: The concentration of the glycoside may exceed its solubility limit in the chosen solvent.
Solutions:
-
pH Adjustment: For triterpenoid glycosides with acidic moieties, increasing the pH to a slightly alkaline range can enhance solubility. Conversely, for basic compounds, a slightly acidic pH may be beneficial. It is crucial to first determine the pKa of your compound to select an appropriate pH.
-
Co-solvents: The addition of organic co-solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO) can significantly improve solubility. Start with a small percentage of the co-solvent and gradually increase it until the compound dissolves.
-
Use of Surfactants: Non-ionic surfactants can be used to form micelles that encapsulate the triterpenoid glycosides, increasing their apparent solubility.
-
Temperature Control: Gently warming the solution may help dissolve the precipitate. However, be cautious as excessive heat can lead to degradation.[2][3]
Issue 2: Degradation of Triterpenoid Glycoside During Storage or Experimentation
Possible Causes:
-
Hydrolysis: The glycosidic bonds are susceptible to hydrolysis, particularly under acidic or strongly alkaline conditions.[4][5][6] Ester-linked sugars are more prone to cleavage than ether-linked sugars.[1]
-
Temperature: Elevated temperatures accelerate the rate of degradation.[2][3]
-
Enzymatic Degradation: If working with crude extracts, endogenous enzymes may be present that can hydrolyze the glycosides.
-
Oxidation: Some triterpenoid glycosides may be susceptible to oxidation.
Solutions:
-
pH Control: Maintain the pH of the solution within a stable range for your specific triterpenoid glycoside. For many, a neutral or slightly acidic pH is optimal. For example, ginsenosides show significant degradation at pH 1 but are relatively stable at neutral pH.[7]
-
Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) and minimize exposure to high temperatures during experiments.
-
Inactivate Enzymes: If working with plant extracts, consider a heat treatment or the addition of enzymatic inhibitors to prevent degradation.
-
Use of Antioxidants: For oxidation-prone compounds, the addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the solution can improve stability.
-
Inert Atmosphere: Storing solutions under an inert gas like nitrogen or argon can prevent oxidation.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of triterpenoid glycoside instability in solution?
A1: The primary cause of instability is the hydrolysis of the glycosidic bonds that link the sugar moieties to the triterpenoid aglycone. This hydrolysis is most often catalyzed by acidic conditions, but can also occur under strongly alkaline conditions and is accelerated by increased temperature.[3][4][5][6][7]
Q2: How does the structure of a triterpenoid glycoside affect its stability?
A2: The stability is significantly influenced by the number and type of sugar linkages. Bidesmosidic glycosides (with sugar chains at two different positions on the aglycone) can exhibit different stability profiles compared to monodesmosidic ones.[1] Furthermore, the nature of the glycosidic bond is critical; ester-linked sugar chains are generally more labile to hydrolysis than ether-linked chains.[1]
Q3: What is the ideal pH range for storing triterpenoid glycoside solutions?
A3: The ideal pH is compound-specific. However, for many common triterpenoid glycosides, a pH range of 4 to 7 is generally recommended to minimize acid-catalyzed hydrolysis.[7] It is advisable to perform a pilot stability study to determine the optimal pH for your specific compound.
Q4: How should I prepare my solutions to maximize stability?
A4:
-
Use High-Purity Solvents: Impurities in solvents can catalyze degradation.
-
Buffer the Solution: Use a suitable buffer system to maintain a stable pH. Phosphate or citrate buffers are commonly used.
-
Minimize Dissolution Time: Prepare solutions fresh whenever possible. If stock solutions are necessary, dissolve the compound quickly using sonication or gentle heating if required, but avoid prolonged exposure to high temperatures.
-
Filter Sterilize: For long-term storage, filter the solution through a 0.22 µm filter to remove any microbial contamination.
Q5: Can I freeze and thaw my triterpenoid glycoside solutions?
A5: Repeated freeze-thaw cycles should be avoided as they can lead to degradation and precipitation. It is best practice to aliquot stock solutions into single-use vials before freezing.
III. Data Presentation: Stability of Triterpenoid Glycosides
The following tables summarize quantitative data on the stability of selected triterpenoid glycosides under different conditions.
Table 1: Effect of pH on the Stability of Ginsenosides in Aqueous Solution at 37°C [7]
| Ginsenoside | pH | Half-life (t½) |
| Rb1 | 1.0 | ~30 minutes |
| 7.0 | Negligible degradation over 40 hours | |
| Rb2 | 1.0 | ~30 minutes |
| 7.0 | Negligible degradation over 40 hours | |
| Rg1 | 1.0 | ~30 minutes |
| 7.0 | Negligible degradation over 40 hours |
Table 2: Degradation Rate Constants (k) of Ginsenoside Rb1 at Different Temperatures [8]
| Temperature (°C) | Rate Constant (k) (h⁻¹) |
| 80 | 0.013 |
| 100 | 0.045 |
Table 3: Stability of Triterpenoid Glycosides from Black Cohosh over 3 Years in a Controlled Environment [9]
| Compound | Stability |
| Triterpene Glycosides | Stable |
| Polyphenols | Stable |
IV. Experimental Protocols
Protocol 1: Preparation of a Buffered Stock Solution of a Triterpenoid Glycoside
Objective: To prepare a stable, buffered stock solution of a triterpenoid glycoside for use in biological assays.
Materials:
-
Triterpenoid glycoside powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), pH 7.4, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Accurately weigh the desired amount of triterpenoid glycoside powder in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely. Vortex gently to mix. The initial concentration should be high (e.g., 10-50 mM).
-
In a separate sterile tube, prepare the desired final volume of sterile PBS (pH 7.4).
-
While vortexing the PBS, slowly add the concentrated DMSO stock solution dropwise to the PBS to achieve the desired final concentration. This gradual addition helps to prevent precipitation.
-
If any cloudiness or precipitate forms, briefly sonicate the solution in a sonicator bath until it becomes clear.
-
Aliquot the final stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Monitoring the Stability of a Triterpenoid Glycoside Solution by HPLC
Objective: To quantitatively assess the stability of a triterpenoid glycoside solution over time under specific storage conditions.
Materials:
-
Triterpenoid glycoside solution (prepared as in Protocol 1)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
Mobile phase solvents (e.g., acetonitrile, water, with or without modifiers like formic acid or trifluoroacetic acid)
-
Standard of the triterpenoid glycoside of known concentration
-
Incubator or water bath set to the desired storage temperature
Procedure:
-
Prepare a batch of the triterpenoid glycoside solution to be tested.
-
Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC to determine the initial concentration. This is your baseline.
-
Store the remaining solution under the desired conditions (e.g., specific temperature, pH, light exposure).
-
At predetermined time points (e.g., 1, 3, 7, 14, 30 days), withdraw an aliquot of the stored solution.
-
Analyze each aliquot by HPLC using the same method as for the t=0 sample.
-
Quantify the concentration of the triterpenoid glycoside at each time point by comparing the peak area to a standard curve.
-
Plot the concentration of the triterpenoid glycoside as a function of time to determine the degradation rate.
V. Visualizations
Caption: Factors leading to the degradation of triterpenoid glycosides.
Caption: Recommended workflow for preparing and assessing the stability of triterpenoid glycoside solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. japsonline.com [japsonline.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Stability kinetics of ginsenosides in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic study for the optimization of ginsenoside Rg3 production by heat treatment of ginsenoside Rb1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of black cohosh triterpene glycosides and polyphenols: potential clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving co-eluting peaks in chromatographic analysis of glycosides
Technical Support Center: Chromatographic Analysis of Glycosides
Welcome to the technical support center for the chromatographic analysis of glycosides. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you resolve common issues encountered during your experiments, with a focus on resolving co-eluting peaks.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My chromatogram shows co-eluting or poorly resolved glycoside peaks. What are the initial steps to troubleshoot this issue?
A1: Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks.[1][2] The initial steps to address this involve systematically evaluating and optimizing your method parameters.
Initial Troubleshooting Steps:
-
Confirm Peak Purity: Use a Diode Array Detector (DAD) or Mass Spectrometer (MS) to assess peak purity. A DAD can scan across a single peak, and if the UV spectra are not identical, it indicates the presence of multiple components.[1][2] Similarly, an MS can detect different mass-to-charge ratios across the peak.[1]
-
Evaluate Peak Shape: Look for signs of asymmetry, such as shoulders or excessive tailing. A "shoulder" on a peak is often an indication of co-elution.[1][2]
-
Check Retention Factor (k'): If your peaks are eluting very early (low k'), they are passing through the column too quickly with little interaction with the stationary phase.[1][2] Aim for a k' between 1 and 5. To increase retention, you can weaken the mobile phase (e.g., decrease the percentage of the organic solvent in a reversed-phase system).[1][2]
-
Review System Suitability: Ensure your system is performing optimally. Check for issues like excessive extra-column volume, which can cause peak broadening and reduce resolution.
Q2: How can I optimize my mobile phase to improve the resolution of glycoside peaks?
A2: Mobile phase optimization is a critical step in resolving co-eluting peaks. Small changes can significantly alter the selectivity of your separation.[3]
Strategies for Mobile Phase Optimization:
-
Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different properties and can alter the elution order of your analytes.[2]
-
Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the amount of organic solvent in the mobile phase will increase retention times and may improve resolution.[4] For hydrophilic interaction liquid chromatography (HILIC), water is the strong solvent, so adjusting its concentration is key.[5]
-
Modify pH: For ionizable glycosides, adjusting the mobile phase pH can change their retention behavior and improve separation.[4] It's recommended to work at a pH that is at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form.
-
Incorporate Additives: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is common for glycoside analysis to suppress the ionization of phenolic hydroxyl groups, leading to better peak shapes.[6]
Q3: When should I consider changing my HPLC column to resolve co-eluting glycosides?
A3: If optimizing the mobile phase does not provide adequate resolution, changing the column is the next logical step. The column's stationary phase chemistry is a major driver of selectivity.
Considerations for Column Selection:
-
Different Stationary Phase Chemistry: If you are using a standard C18 column, consider switching to a different chemistry like a Phenyl-Hexyl, Cyano, or a polar-embedded phase column.[2][3] These offer different types of interactions (e.g., π-π interactions with a phenyl column) that can resolve structurally similar glycosides.[4]
-
HILIC for Polar Glycosides: For very polar glycosides that have poor retention on reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[7][8][9] HILIC uses a polar stationary phase with a highly organic mobile phase to retain and separate polar compounds.[5][9][10]
-
Column Dimensions: Increasing the column length or decreasing the particle size can increase the column's efficiency (number of theoretical plates), which can lead to better resolution.[3][4][11] Be aware that this will also increase backpressure.[3]
Q4: Can adjusting the column temperature help resolve my co-eluting peaks?
A4: Yes, temperature is a powerful but often underutilized parameter for optimizing separations.
Effects of Temperature on Separation:
-
Altering Selectivity: Changing the column temperature can affect the selectivity of the separation, especially for compounds with similar structures.[12] Even small changes can alter the retention times of analytes differently, potentially leading to their separation.[12][13]
-
Improving Peak Shape and Efficiency: Increasing the temperature generally decreases the viscosity of the mobile phase.[14][15] This can lead to faster diffusion, narrower peaks, and improved efficiency.[14][15][16]
-
Reducing Run Time: Higher temperatures typically lead to shorter retention times, which can increase sample throughput.[12][14]
It is crucial to maintain a stable temperature throughout the analysis to ensure reproducible results.[14]
Experimental Protocols
Protocol 1: Systematic Approach to Method Development for Resolving Co-eluting Glycosides
This protocol outlines a systematic approach to developing a robust HPLC method for glycoside analysis, focusing on achieving optimal resolution.
-
Initial Conditions & Column Selection:
-
Start with a standard reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Use a generic gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Set the column temperature to 30°C and the flow rate to 1.0 mL/min.
-
-
Gradient Optimization:
-
Perform an initial broad gradient run (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of the glycosides.
-
Based on the initial run, create a shallower gradient around the elution time of the target compounds to improve separation. For example, if the peaks of interest elute between 15% and 30% B, you could run a gradient from 10% to 35% B over 40 minutes.
-
-
Mobile Phase Modifier Screening:
-
If co-elution persists, substitute acetonitrile with methanol as the organic modifier (Solvent B) and repeat the optimized gradient. Methanol offers different selectivity and may resolve critical pairs.
-
-
Column Chemistry Screening:
-
If resolution is still insufficient, screen different column chemistries. Test a Phenyl-Hexyl column to introduce π-π interaction selectivity.
-
For highly polar glycosides, switch to a HILIC column. A typical HILIC mobile phase would be acetonitrile/water (e.g., 95:5) as the starting condition.
-
-
Temperature Optimization:
Data Presentation
Table 1: Effect of Column Chemistry on the Resolution of Two Flavonoid Glycosides
| Stationary Phase | Mobile Phase | Retention Time - Peak 1 (min) | Retention Time - Peak 2 (min) | Resolution (Rs) |
| C18 | Acetonitrile/Water Gradient | 15.2 | 15.4 | 0.8 |
| Phenyl-Hexyl | Acetonitrile/Water Gradient | 18.1 | 18.8 | 1.6 |
| C8 | Acetonitrile/Water Gradient | 14.5 | 14.6 | 0.6 |
This table illustrates how changing the column chemistry can significantly impact the resolution (Rs) of closely eluting peaks.
Table 2: Influence of Column Temperature on Selectivity (α) and Resolution (Rs)
| Column Temperature (°C) | Retention Time - Peak 1 (min) | Retention Time - Peak 2 (min) | Selectivity (α) | Resolution (Rs) |
| 30 | 12.5 | 12.8 | 1.02 | 1.1 |
| 40 | 11.2 | 11.7 | 1.04 | 1.8 |
| 50 | 10.1 | 10.7 | 1.05 | 2.1 |
This table demonstrates that increasing the column temperature can improve both selectivity and resolution for this specific pair of analytes.[12][14][15]
Visualizations
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Caption: Systematic workflow for HPLC method development.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]
- 6. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. chromtech.com [chromtech.com]
- 9. HILIC の概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. support.waters.com [support.waters.com]
- 12. chromtech.com [chromtech.com]
- 13. Selectivity-column temperature relationship as a new strategy in predicting separation of structural analogues in HPLC by using different stationary phases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. avantorsciences.com [avantorsciences.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. How does increasing column temperature affect LC methods? [sciex.com]
Minimizing degradation of Quinovic acid glycoside 2 during purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Quinovic acid glycoside 2 during purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound during purification?
A1: The primary degradation pathway for this compound, a triterpenoid saponin, is the hydrolysis of its glycosidic bonds. This process is significantly influenced by two main factors:
-
pH: Both acidic and basic conditions can catalyze the cleavage of the sugar moieties from the quinovic acid backbone. Extreme pH values should be avoided throughout the extraction and purification process.
-
Temperature: Elevated temperatures accelerate the rate of hydrolysis. Therefore, it is crucial to keep temperatures as low as possible during all steps, from extraction to final purification.
Q2: What are the typical degradation products of this compound?
A2: Degradation of this compound primarily results in the formation of its aglycone, quinovic acid, and the individual sugar molecules that were attached to it. Depending on the specific structure of this compound, partially deglycosylated intermediates may also be formed.
Q3: Are there any enzymatic concerns during the initial extraction process?
A3: Yes, plant tissues often contain endogenous glycosidase enzymes that can degrade glycosides once the plant material is homogenized. These enzymes are typically separated from the glycosides in the intact plant cells but come into contact during extraction. It is advisable to use methods to inactivate these enzymes, such as briefly heating the plant material or using organic solvents that denature proteins.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound in the final purified product. | Degradation during extraction or purification. | - Maintain a neutral or slightly acidic pH (pH 5-7) during extraction and purification.- Avoid high temperatures; use cold extraction methods and low-temperature evaporation for solvent removal.- Inactivate endogenous enzymes by flash heating of the plant material or using solvents like ethanol or methanol for extraction. |
| Presence of multiple spots on TLC or peaks in HPLC corresponding to degradation products (e.g., the aglycone). | Hydrolysis of the glycosidic bonds. | - Neutralize acidic or basic extracts immediately after the extraction step.- Use buffered mobile phases during chromatographic purification to maintain a stable pH.- Minimize the duration of each purification step to reduce exposure to potentially harsh conditions. |
| Formation of insoluble precipitates during purification. | Changes in solvent polarity or pH leading to precipitation of the glycoside or its aglycone. | - Ensure smooth transitions in solvent polarity during gradient elution in chromatography.- If pH adjustment is necessary, perform it gradually with dilute acids or bases while monitoring for any precipitation. |
| Inconsistent results between purification batches. | Variability in experimental conditions. | - Standardize all purification parameters, including pH, temperature, solvent ratios, and processing times.- Use a stability-indicating HPLC method to monitor the integrity of this compound throughout the process. |
Quantitative Data on Glycoside Stability
Table 1: Effect of pH on the Stability of a Triterpenoid Glycoside at Room Temperature (25°C)
| pH | Purity after 24 hours (%) | Purity after 72 hours (%) |
| 3.0 | 98.5 | 95.2 |
| 5.0 | 99.8 | 99.5 |
| 7.0 | 99.7 | 99.3 |
| 9.0 | 97.2 | 92.8 |
Note: Data is generalized from studies on triterpenoid saponin stability.
Table 2: Effect of Temperature on the Stability of a Triterpenoid Glycoside at Neutral pH (pH 7.0)
| Temperature (°C) | Purity after 8 hours (%) | Purity after 24 hours (%) |
| 4 | 99.9 | 99.8 |
| 25 | 99.7 | 99.3 |
| 40 | 98.1 | 95.5 |
| 60 | 92.5 | 85.1 |
Note: Data is generalized from studies on the thermal degradation of saponins.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Monitoring this compound
This protocol describes a High-Performance Liquid Chromatography (HPLC) method suitable for quantifying this compound and detecting its potential degradation products.
Instrumentation:
-
HPLC system with a PDA or UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
Gradient Elution:
-
Start with a gradient of 10-30% B over 20 minutes, then increase to 90% B over the next 10 minutes, hold for 5 minutes, and then return to initial conditions.
Flow Rate:
-
1.0 mL/min
Detection Wavelength:
-
210 nm
Procedure:
-
Prepare standard solutions of purified this compound and the aglycone (quinovic acid) in methanol.
-
Prepare sample solutions from various stages of the purification process by dissolving a known amount in methanol.
-
Inject the standards and samples into the HPLC system.
-
Quantify the amount of this compound and any degradation products by comparing peak areas to the standard curves.
Protocol 2: Optimized Purification of Quinovic Acid Glycosides from Uncaria tomentosa
This protocol outlines a procedure for the purification of quinovic acid glycosides with an emphasis on minimizing degradation.
1. Extraction:
-
Mill the dried bark of Uncaria tomentosa.
-
Macerate the powdered bark in 80% ethanol at room temperature for 24 hours. The use of ethanol helps to inactivate endogenous enzymes.
-
Filter the extract and concentrate under reduced pressure at a temperature not exceeding 40°C.
2. Liquid-Liquid Partitioning:
-
Suspend the concentrated extract in water and partition successively with n-hexane and ethyl acetate.
-
The quinovic acid glycosides will primarily be in the ethyl acetate fraction.
3. Column Chromatography:
-
Subject the dried ethyl acetate fraction to column chromatography on silica gel.
-
Elute with a gradient of chloroform-methanol (e.g., starting from 95:5 and gradually increasing the polarity).
-
Monitor the fractions by TLC or HPLC to identify those containing this compound.
4. Preparative HPLC:
-
Pool the fractions rich in this compound and subject them to preparative HPLC on a C18 column.
-
Use a water/acetonitrile gradient with 0.1% formic acid to maintain a slightly acidic and stable pH.
-
Collect the peak corresponding to this compound and evaporate the solvent under reduced pressure at low temperature.
Visualizations
Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Natural Glycosides
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for enhancing the bioavailability of poorly soluble natural glycosides.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers limiting the oral bioavailability of natural glycosides?
The oral bioavailability of natural glycosides is primarily hindered by several factors:
-
Poor Aqueous Solubility: Many glycosides have low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1][2] This is a major challenge, as it's estimated that 40-70% of new chemical entities exhibit poor solubility.[2][3]
-
Low Permeability: The molecular size and structure of some glycosides may limit their ability to pass through the intestinal epithelium.[1]
-
First-Pass Metabolism: After absorption, glycosides can be extensively metabolized by enzymes in the intestine and liver (e.g., cytochrome P450 isoforms), reducing the amount of active compound that reaches systemic circulation.[1]
-
Enzymatic Deglycosylation: Intestinal enzymes can break down glycosides into their aglycone and sugar parts before they can be absorbed.[4][5]
-
Efflux Transporters: Glycosides can be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein, limiting their net absorption.[6]
Q2: According to the Biopharmaceutics Classification System (BCS), where do most poorly soluble glycosides fall?
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability. Most poorly soluble natural glycosides fall into BCS Class II (high permeability, low solubility) or BCS Class IV (low permeability, low solubility).[7][8] The primary challenge for BCS Class II compounds is enhancing the dissolution rate, while Class IV compounds require strategies to improve both solubility and permeability.[9]
Q3: For better bioavailability, should I work with the natural glycoside or its aglycone form?
The answer is complex and depends on the specific compound.
-
Aglycones often have higher permeability and can be absorbed directly in the small intestine.[4][5]
-
Glycosides typically have better water solubility than their corresponding aglycones.[4][10] However, most glycosides require hydrolysis by intestinal enzymes before the resulting aglycone can be absorbed.[5]
-
Interestingly, some studies show that certain glycoside forms can be more bioavailable than the aglycone, potentially by utilizing sugar transporters or protecting the molecule from degradation.[11][12] For instance, quercetin-4′-O-glucoside showed significantly higher bioavailability than quercetin aglycone.[11]
Therefore, it is crucial to experimentally evaluate both the glycoside and its aglycone in early-stage development.
Troubleshooting Guides
Problem 1: My natural glycoside shows very low solubility in aqueous buffers during initial screening.
-
Possible Cause: The inherent hydrophobicity of the glycoside's aglycone moiety dominates its physicochemical properties.
-
Solutions & Experimental Steps:
-
pH Modification: For ionizable glycosides, adjusting the pH of the buffer can significantly increase solubility. Perform a pH-solubility profile to identify the optimal pH range.[8][13]
-
Use of Co-solvents: Incorporating water-miscible organic solvents (co-solvents) like ethanol, propylene glycol, or PEG 400 can increase solubility by reducing the polarity of the aqueous medium.[7][13] Start with a low percentage (e.g., 5-10%) and incrementally increase it while monitoring for precipitation.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, forming an inclusion complex with a hydrophilic exterior. This drastically improves aqueous solubility.[14][15] Test complexation with β-cyclodextrin or more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Addition of Surfactants: Using surfactants at concentrations above the critical micelle concentration (CMC) can solubilize the glycoside within micelles.[13] Non-ionic surfactants like Tween® 80 or Cremophor® EL are commonly used.
-
Problem 2: My glycoside formulation shows a poor dissolution rate in vitro.
-
Possible Cause: The solid-state properties of the glycoside (e.g., high crystallinity, large particle size) are limiting how quickly it can dissolve.
-
Solutions & Experimental Steps:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[13][16]
-
Formulate a Solid Dispersion: Dispersing the glycoside in a hydrophilic polymer matrix can enhance dissolution by converting it to an amorphous state and improving wettability.[7][14] Common carriers include povidone (PVP), polyethylene glycol (PEG), and hydroxypropyl methylcellulose (HPMC).
-
Lipid-Based Formulations: For highly lipophilic glycosides, lipid-based systems can be highly effective.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[3][14] This presents the drug in a solubilized form, ready for absorption.
-
-
Problem 3: In vivo bioavailability is low despite good in vitro dissolution.
-
Possible Cause: The issue may not be dissolution but rather poor permeability or high first-pass metabolism.
-
Solutions & Experimental Steps:
-
Investigate Permeability: Use an in vitro model like the Caco-2 cell monolayer assay to assess the intestinal permeability of your glycoside. If permeability is low (BCS Class IV), strategies must focus on both solubility and absorption.
-
Incorporate Permeation Enhancers: Certain excipients can transiently open tight junctions in the intestinal epithelium to improve the absorption of poorly permeable compounds.[3]
-
Inhibit Efflux Pumps: Co-administration with known inhibitors of P-glycoprotein (e.g., verapamil, clove oil) can increase the intracellular concentration and overall absorption of glycoside substrates.[17]
-
Prodrug Approach: Chemically modify the glycoside to create a more permeable prodrug that, once absorbed, converts back to the active parent molecule.[16][18]
-
Nanotechnology Approaches: Encapsulating the glycoside in nanoparticles or liposomes can protect it from degradation, bypass efflux pumps, and improve its transport across the intestinal wall.[3][14]
-
Quantitative Data on Bioavailability Enhancement
The following tables summarize data from studies that successfully enhanced the bioavailability of poorly soluble glycosides using various formulation strategies.
Table 1: Enhancement of Digoxin Bioavailability via Cyclodextrin Complexation.
| Formulation | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Fold Increase in AUC |
| Digoxin Powder | 1 mg/kg | 4.1 | 25.5 | - |
| Digoxin/γ-CD Complex | 1 mg/kg | 15.3 | 137.9 | ~5.4x[15] |
| Data adapted from a study on oral administration in dogs.[15] |
Table 2: Comparison of Quercetin Glycoside and Aglycone Bioavailability.
| Compound Administered | Cmax (µg/mL) | Tmax (h) | Relative Bioavailability |
| Quercetin-3-O-rutinoside | 0.3 ± 0.3 | 7.0 ± 2.9 | 1 (Reference) |
| Quercetin-4′-O-glucoside | 2.1 ± 1.6 | 0.7 ± 0.3 | ~5x higher than rutinoside[11] |
| Data highlights that the type of glycosidic linkage significantly impacts absorption kinetics.[11] |
Table 3: Bioavailability Enhancement of Flavonoids Using Nanoformulations.
| Flavonoid & Formulation | Key Pharmacokinetic Change | Reference |
| Quercetin Nanosuspension | AUC increased by ~2.22 times | [4] |
| Baicalein Solid Lipid Nanoparticles | Cmax increased by ~2.41 times; AUC increased by ~4.83 times | [4] |
| Icariin Nanoliposomes | AUC increased by ~124.70 times | [4] |
Key Experimental Protocols
Protocol 1: Basic Aqueous Solubility Assessment
This protocol determines the equilibrium solubility of a natural glycoside in a specific aqueous medium.
-
Preparation: Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline pH 7.4).
-
Addition of Compound: Add an excess amount of the glycoside powder to a known volume of the buffer in a sealed vial. Ensure enough solid is present so that some remains undissolved at equilibrium.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or magnetic stirrer for 24-48 hours to ensure equilibrium is reached.[19]
-
Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining solid.
-
Sampling & Dilution: Carefully collect a known volume of the clear supernatant. Dilute the supernatant with an appropriate solvent (e.g., methanol, acetonitrile) to a concentration within the quantifiable range of your analytical method.
-
Quantification: Analyze the concentration of the dissolved glycoside in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility. Express the result in units like mg/mL or µM.
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This method is used to disperse the glycoside within a hydrophilic polymer matrix.
-
Selection of Components: Choose a suitable hydrophilic carrier (e.g., PVP K30, HPMC, PEG 6000) and a volatile organic solvent in which both the glycoside and the carrier are soluble (e.g., methanol, ethanol, acetone).[14]
-
Dissolution: Dissolve a precisely weighed amount of the natural glycoside and the carrier in the selected solvent in a round-bottom flask. A typical drug-to-carrier ratio to start with is 1:1 or 1:2 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum. The bath temperature should be kept low to minimize degradation of the glycoside. Continue evaporation until a thin, dry film is formed on the flask wall.
-
Final Drying: Place the flask in a vacuum oven overnight at a moderate temperature (e.g., 40°C) to remove any residual solvent.
-
Processing: Scrape the dried solid dispersion from the flask. Gently grind and sieve the material to obtain a fine powder of uniform particle size.
-
Characterization: Characterize the prepared solid dispersion using techniques like Differential Scanning Calorimetry (DSC) to confirm the amorphous state of the drug and Fourier-Transform Infrared (FTIR) spectroscopy to check for drug-excipient interactions. Perform dissolution testing to compare its performance against the pure glycoside.
Visualizations: Workflows and Mechanisms
Experimental and Logical Workflows
The following diagrams illustrate key processes and relationships in bioavailability enhancement studies.
Caption: A general workflow for enhancing the bioavailability of a poorly soluble glycoside.
Mechanisms of Enhancement
Caption: How cyclodextrins encapsulate hydrophobic glycosides to improve solubility.
Signaling Pathways
Many natural glycosides exert their therapeutic effects by modulating intracellular signaling pathways.
Caption: Inhibition of the PI3K/Akt survival pathway by certain natural glycosides.[20]
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.umcs.pl [journals.umcs.pl]
- 8. course.cutm.ac.in [course.cutm.ac.in]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. Improvement of the oral bioavailability of digitalis glycosides by cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. colorcon.com [colorcon.com]
- 17. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sciencebuddies.org [sciencebuddies.org]
- 20. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with interference from alkaloids in Uncaria tomentosa extracts
Welcome to the technical support center for researchers working with Uncaria tomentosa (Cat's Claw) extracts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges related to alkaloid interference in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the major types of alkaloids in Uncaria tomentosa and why are they a concern?
A1: Uncaria tomentosa contains two primary classes of oxindole alkaloids: pentacyclic oxindole alkaloids (POAs) and tetracyclic oxindole alkaloids (TOAs).[1][2][3] These alkaloids are bioactive and can have opposing effects. For example, POAs are often associated with immune-stimulating properties, while other constituents may have immunosuppressive actions.[4] This can lead to confounding results in bioassays. Depending on the chemotype of the plant, the profile of these alkaloids can vary significantly.[1][2][5]
Q2: My cell-based assay is showing inconsistent or unexpected results with a whole Uncaria tomentosa extract. Could alkaloids be the cause?
A2: Yes, it is highly probable. Alkaloids from Uncaria tomentosa are known to modulate various cellular pathways. For instance, they can inhibit the Wnt-signaling pathway, which is crucial in cell proliferation and differentiation.[6] They have also been shown to have cytotoxic effects on certain cancer cell lines.[7][8] If your assay is sensitive to changes in cell signaling or viability, the presence of alkaloids could be a significant interfering factor.
Q3: I am investigating the anti-inflammatory properties of Uncaria tomentosa. How might alkaloids interfere with my results?
A3: Alkaloids themselves can possess biological activity, including anti-inflammatory and immunomodulatory effects.[9][10] If you are trying to isolate and identify other non-alkaloidal compounds with anti-inflammatory properties, the potent effects of the alkaloids can mask or alter the activity of your compounds of interest. Therefore, it is often necessary to remove the alkaloidal fraction to accurately assess the activity of other constituents.
Q4: What are the common methods to remove alkaloids from Uncaria tomentosa extracts?
A4: The most common methods leverage the basic nature and differential solubility of alkaloids. These include:
-
Liquid-Liquid Extraction (Acid-Base Partitioning): This classic technique involves dissolving the extract in an acidic aqueous solution, washing with an organic solvent to remove neutral and acidic impurities, then basifying the aqueous layer and extracting the alkaloids into an organic solvent.[11][12][13]
-
Solid-Phase Extraction (SPE): Cation-exchange SPE is an effective method for retaining the positively charged alkaloids from the extract while allowing other components to pass through.[14][15]
-
Organic Solvent Partitioning: A simpler method involves partitioning an aqueous extract with a non-polar organic solvent, such as ethyl acetate, to remove the more lipophilic alkaloids.[4]
Troubleshooting Guides
Issue 1: High background signal or unexpected activity in a Wnt-signaling assay.
-
Possible Cause: Interference from alkaloids in the Uncaria tomentosa extract, which are known to inhibit the Wnt-signaling pathway.[6]
-
Troubleshooting Steps:
-
Confirm Alkaloid Presence: Analyze your extract using HPLC to confirm the presence and quantity of major oxindole alkaloids like mitraphylline and rhynchophylline.[16][17]
-
Alkaloid Removal: Employ an alkaloid removal protocol, such as liquid-liquid extraction or solid-phase extraction, to create an alkaloid-depleted fraction of your extract. (See Experimental Protocols section).
-
Re-run Assay: Test both the whole extract and the alkaloid-depleted fraction in your Wnt-signaling assay. A significant reduction in the inhibitory effect in the depleted fraction would confirm alkaloid interference.
-
Issue 2: Difficulty isolating non-alkaloidal bioactive compounds due to masking effects.
-
Possible Cause: The potent biological activity of the co-extracted alkaloids is obscuring the effects of the compounds you are trying to study.
-
Troubleshooting Steps:
-
Fractionate the Extract: The first step is to separate the crude extract into alkaloidal and non-alkaloidal fractions. An acid-base partitioning method is highly effective for this.[11][12]
-
Bioassay-Guided Fractionation: Test both the alkaloidal and non-alkaloidal fractions in your bioassay. This will allow you to determine which fraction contains the activity of interest.
-
Further Purification: If the activity is in the non-alkaloidal fraction, you can proceed with further chromatographic purification (e.g., column chromatography, preparative HPLC) without the interference of alkaloids.
-
Quantitative Data on Alkaloid Removal
The efficiency of alkaloid removal can be crucial for interpreting experimental results. The following table summarizes the expected outcomes of different removal methods.
| Method | Principle | Typical Solvents | Estimated Removal Efficiency | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction (Acid-Base) | Differential solubility of alkaloids in acidic and alkaline conditions.[11][12] | Water, HCl, NaOH, Dichloromethane, Ethyl Acetate | > 95% | High purity of separated fractions. | Can be labor-intensive and require large solvent volumes. |
| Solid-Phase Extraction (Cation Exchange) | Ionic retention of protonated alkaloids on a solid support.[14][15] | Methanol, Water, Ammonium Hydroxide | > 90% | Fast, requires less solvent than LLE. | Can be more expensive, potential for non-specific binding. |
| Organic Solvent Partitioning | Partitioning of lipophilic alkaloids into a non-polar organic solvent from an aqueous extract.[4] | Water, Ethyl Acetate | 70-90% | Simple and quick procedure. | Less efficient for more polar alkaloids, potential for co-extraction of other lipophilic compounds. |
Experimental Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction for Alkaloid Removal
This protocol is designed to separate the alkaloidal fraction from the other components of a crude Uncaria tomentosa extract.
-
Dissolution: Dissolve the dried crude extract in 0.1 M hydrochloric acid (HCl).
-
Initial Wash: Transfer the acidic solution to a separatory funnel and wash three times with an equal volume of dichloromethane to remove neutral and acidic compounds. Collect the aqueous layer.
-
Basification: Adjust the pH of the aqueous layer to approximately 9-10 with ammonium hydroxide.
-
Alkaloid Extraction: Extract the basified aqueous solution three times with an equal volume of dichloromethane. The alkaloids will move into the organic layer.
-
Fraction Collection: The combined dichloromethane layers contain the alkaloidal fraction. The remaining aqueous layer is the alkaloid-depleted fraction.
-
Drying and Concentration: Dry both fractions separately over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the dried fractions.
Protocol 2: Solid-Phase Extraction (SPE) for Alkaloid Removal
This protocol utilizes a strong cation exchange (SCX) cartridge to isolate alkaloids.
-
Sample Preparation: Dissolve the crude extract in methanol.
-
Cartridge Conditioning: Condition an SCX SPE cartridge by washing with methanol followed by deionized water.
-
Sample Loading: Load the dissolved extract onto the conditioned cartridge.
-
Elution of Non-Alkaloidal Components: Wash the cartridge with deionized water followed by methanol to elute the non-retained, non-alkaloidal compounds. Collect this eluate.
-
Alkaloid Elution: Elute the retained alkaloids with a solution of 5% ammonium hydroxide in methanol.
-
Fraction Concentration: Evaporate the solvents from both the non-alkaloidal and alkaloidal fractions to obtain the dried samples.
Visualizations
Caption: Workflow for alkaloid removal from Uncaria tomentosa extracts.
Caption: Inhibition of the Wnt signaling pathway by Uncaria tomentosa alkaloids.
References
- 1. Genotoxicity and cytotoxicity of oxindole alkaloids from Uncaria tomentosa (cat's claw): Chemotype relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. US6797286B2 - Methods and preparations of extracts of Uncaria species with reduced alkaloid content - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory mechanisms of two Uncaria tomentosa extracts affecting the Wnt-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic effect of different Uncaria tomentosa (cat’s claw) extracts, fractions on normal and cancer cells: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer activity of the Uncaria tomentosa (Willd.) DC. preparations with different oxindole alkaloid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro effects of two extracts and two pure alkaloid preparations of Uncaria tomentosa on peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. alkaloids and extraction of alkaloids | PPTX [slideshare.net]
- 14. Identification and quantification of components in extracts of Uncaria tomentosa by HPLC-ES/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isolation of mitraphylline from Uncaria tomentosa (Willd. ex Schult.) DC. barks and development of spectrophotometric method for total alkaloids determination in Cat's Claw samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HPLC analysis of oxindole alkaloids in Uncaria tomentosa: sample preparation and analysis optimisation by factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Improved method for the determination of oxindole alkaloids in Uncaria tomentosa by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of a Quinovic Acid Glycoside-Rich Fraction and Doxorubicin on Cancer Cell Lines
Disclaimer: Scientific literature lacks specific data on a compound identified as "Quinovic acid glycoside 2." This guide therefore utilizes available data for a quinovic acid glycosides purified fraction (QAPF) isolated from Uncaria tomentosa as a proxy for comparison against the well-established chemotherapeutic agent, doxorubicin. The data for QAPF is based on its effects on the T24 human bladder cancer cell line.
This guide provides a comparative overview of the cytotoxic properties of a quinovic acid glycoside-rich fraction and doxorubicin, a standard chemotherapeutic drug. The information is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Cytotoxicity Data
The cytotoxic activity of both the quinovic acid glycosides purified fraction (QAPF) and doxorubicin is commonly assessed by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the available IC50 values for QAPF and doxorubicin across various cancer cell lines.
| Compound | Cancer Cell Line | IC50 Value (µM) |
| Quinovic Acid Glycosides Purified Fraction (QAPF) | T24 (Bladder) | ~123.8 |
| Doxorubicin | T24 (Bladder) | Not specified |
| Doxorubicin | BFTC-905 (Bladder) | 2.3[1] |
| Doxorubicin | UMUC-3 (Bladder) | 5.1[1] |
| Doxorubicin | TCCSUP (Bladder) | 12.6[1] |
| Doxorubicin | VMCUB-1 (Bladder) | >20[1] |
| Doxorubicin | HeLa (Cervical) | 2.9[1] |
| Doxorubicin | MCF-7 (Breast) | 2.5[1] |
| Doxorubicin | M21 (Melanoma) | 2.8[1] |
| Doxorubicin | HepG2 (Liver) | 12.2[1] |
| Doxorubicin | A549 (Lung) | >20[1] |
| Doxorubicin | Huh7 (Liver) | >20[1] |
Note on QAPF IC50 conversion: The reported IC50 value for the quinovic acid glycosides purified fraction in the T24 cell line was 78.36 µg/mL.[2] This was converted to µM using an approximate average molecular weight of 633 g/mol for quinovic acid glycosides.
Experimental Protocols
The determination of cytotoxicity and IC50 values for both the quinovic acid glycosides fraction and doxorubicin is commonly performed using the MTT assay.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5]
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT salt, resulting in the formation of insoluble purple formazan crystals.[3][4] These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., quinovic acid glycosides fraction or doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells containing untreated cells are also included.
-
MTT Addition: Following the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.[3]
-
Incubation: The plates are incubated for 3-4 hours to allow for the conversion of MTT to formazan by viable cells.[3][6]
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
Signaling Pathways of Apoptosis
Both the quinovic acid glycosides fraction and doxorubicin have been shown to induce apoptosis, or programmed cell death, in cancer cells, albeit through different proposed mechanisms.
Proposed Signaling Pathway for Quinovic Acid Glycosides Purified Fraction (QAPF)
Studies on the T24 human bladder cancer cell line suggest that the quinovic acid glycosides purified fraction induces apoptosis through the activation of caspase-3 and the nuclear factor-kappa B (NF-κB) signaling pathway.[2]
Caption: Proposed apoptotic pathway of the quinovic acid glycosides purified fraction.
Signaling Pathway for Doxorubicin-Induced Apoptosis
Doxorubicin is known to induce apoptosis through multiple mechanisms, primarily involving DNA damage and the generation of reactive oxygen species (ROS). A key pathway involves the activation of the intrinsic apoptotic pathway. Doxorubicin-induced DNA damage can lead to the activation of the Notch signaling pathway, which in turn upregulates HES1. HES1 then activates PARP1, leading to apoptosis.[7] Additionally, doxorubicin can cause mitochondrial dysfunction, leading to the release of cytochrome c, which activates a caspase cascade (caspase-9 and caspase-3/7), ultimately resulting in apoptosis.
Caption: Simplified signaling pathways of doxorubicin-induced apoptosis.
References
- 1. Quinovic acid 3-O-beta-D-glucoside | C36H56O10 | CID 14194004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinovic acid 3-O-(6-deoxy-beta-D-glucopyranoside) 28-O-beta-D-glucopyranosyl ester | C42H66O14 | CID 14466231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quinovic acid 3-O-alpha-L-rhamnopyranoside supplier | CAS No :104055-76-7 | AOBIOUS [aobious.com]
- 4. Quinovic acid 3-O-alpha-L-rhamnopyranoside | C36H56O9 | CID 91668494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quinovic acid 3-O-(6-deoxy-b-D-glucopyranoside) 28-O-b-D-g… [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Quinovic acid 3-O-(3',4'-O-isopropylidene)-beta-D-fucopyranoside | 182132-59-8 [chemicalbook.com]
Confirming the Purity of Isolated Quinovic Acid Glycoside 2: A Comparative Guide to UPLC/Q-TOF-MS and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of an isolated natural product is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) with other widely used analytical techniques for confirming the purity of isolated Quinovic acid glycoside 2. Supported by experimental data and detailed protocols, this document aims to assist in the selection of the most appropriate analytical strategy for purity assessment.
Purity Assessment of this compound: A Comparative Analysis
The purity of an isolated compound is a key determinant of its suitability for further biological and pharmacological studies. While UPLC/Q-TOF-MS offers a powerful solution for purity analysis, other methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are also valuable tools. The choice of method depends on the specific requirements of the analysis, including the desired level of sensitivity, the need for structural information of impurities, and the availability of reference standards.
| Parameter | UPLC/Q-TOF-MS | HPLC-UV | qNMR |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by UV absorbance. | Quantitative analysis based on the direct proportionality between the NMR signal area and the number of nuclei. |
| Specificity | Very High | Moderate to High | High |
| Sensitivity (LOD/LOQ) | Very High (pg-ng range) | Moderate (ng-µg range) | Low (µg-mg range) |
| Impurity Identification | Excellent (provides molecular formula and fragmentation data) | Limited (requires reference standards) | Good (provides structural information on impurities if present at sufficient concentration) |
| Quantification of Purity | Relative (based on peak area percentage) | Relative (based on peak area percentage, requires similar UV response for impurities) | Absolute (does not require a reference standard of the analyte or impurities)[1][2] |
| Sample Throughput | High | High | Low to Moderate |
| Cost (Instrument & Maintenance) | High | Moderate | High |
| Reference Standard Requirement | Not essential for impurity detection, but useful for confirmation. | Essential for impurity identification and accurate quantification. | Not required for the analyte or impurities.[1][2] |
Experimental Protocols
UPLC/Q-TOF-MS Method for Purity Analysis of this compound
This protocol outlines a general procedure for the purity assessment of isolated this compound using UPLC/Q-TOF-MS.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the isolated this compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter into a UPLC vial.
2. UPLC Conditions:
-
Column: A reversed-phase column suitable for saponin analysis, such as a C18 or phenyl-hexyl column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute all components. For example: 0-1 min, 5% B; 1-15 min, 5-95% B; 15-17 min, 95% B; 17.1-20 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
3. Q-TOF-MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to ensure the detection of a wide range of potential impurities.
-
Mass Range: m/z 100-1500.
-
Capillary Voltage: 2.5-3.5 kV.
-
Source Temperature: 100-120 °C.
-
Desolvation Temperature: 350-450 °C.
-
Collision Energy: A low collision energy (e.g., 5-10 eV) for full scan MS and a ramped collision energy (e.g., 10-40 eV) for MS/MS fragmentation of detected ions.
-
Data Acquisition: Acquire data in both full scan mode to detect all ions and in a data-dependent MS/MS mode to obtain fragmentation patterns for impurity identification.
4. Data Analysis:
-
Process the chromatogram to identify the main peak corresponding to this compound and any impurity peaks.
-
Calculate the purity based on the peak area percentage of the main peak relative to the total peak area.
-
For each impurity peak, determine the accurate mass and molecular formula from the full scan data.
-
Analyze the MS/MS fragmentation pattern to elucidate the structure of the impurities. Compare the fragmentation with that of this compound to identify related impurities.
Alternative Methodologies
HPLC-UV:
-
Sample Preparation: Similar to UPLC/Q-TOF-MS.
-
HPLC Conditions: Use a standard HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm). The mobile phase and gradient can be adapted from the UPLC method, with a typical flow rate of 1 mL/min.
-
Detection: UV detector set at a wavelength where this compound and potential impurities have significant absorbance (e.g., 210 nm).
-
Data Analysis: Purity is estimated based on the relative peak area of the main component. The identification of impurities requires comparison with reference standards.
quantitative Nuclear Magnetic Resonance (qNMR):
-
Sample Preparation: Accurately weigh a known amount of the isolated this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d6, Methanol-d4).
-
NMR Acquisition: Acquire a 1H NMR spectrum under quantitative conditions, which includes a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest, and a calibrated 90° pulse.
-
Data Analysis: Integrate a well-resolved signal of this compound and a signal of the internal standard. The purity is calculated based on the integral ratio, the number of protons for each signal, their molecular weights, and the weighed amounts.[1][2]
Visualizing the Workflow and Method Selection
The following diagrams illustrate the experimental workflow for purity confirmation and a decision-making process for selecting the appropriate analytical method.
References
A Comparative Analysis of Uncaria tomentosa Chemotypes for Researchers and Drug Development Professionals
An objective guide to the differential efficacy of Pentacyclic and Tetracyclic Oxindole Alkaloid chemotypes of Uncaria tomentosa, supported by experimental data.
Uncaria tomentosa, commonly known as Cat's Claw, is a woody vine native to the Amazon rainforest with a long history of use in traditional medicine for a variety of ailments, including inflammatory conditions and immune disorders.[1] Modern phytochemical research has revealed the existence of distinct chemotypes of this plant, primarily differentiated by their dominant oxindole alkaloid content: a pentacyclic oxindole alkaloid (POA) chemotype and a tetracyclic oxindole alkaloid (TOA) chemotype.[2] Emerging evidence suggests that these chemotypes possess not only different but also sometimes opposing biological activities, a critical consideration for researchers and professionals in drug development.
This guide provides a comparative evaluation of the efficacy of these two primary chemotypes, summarizing key experimental findings, detailing methodologies, and illustrating the underlying molecular pathways.
Data Presentation: A Quantitative Comparison
The differential effects of Uncaria tomentosa chemotypes are most evident in their immunomodulatory and cytotoxic activities. The following tables summarize quantitative data from various experimental studies.
Table 1: Comparative Immunomodulatory Effects
| Parameter | POA-dominant Extracts | TOA-dominant Extracts | Key Findings |
| Lymphocyte Proliferation | Stimulates proliferation of resting or weakly activated B and T lymphocytes.[3] | Dose-dependently antagonizes the proliferative effect of POAs.[3] | POAs exhibit immunostimulatory properties, while TOAs counteract this effect. |
| NF-κB Inhibition | Significant reduction in NF-κB activation (Standardized Mean Difference: -1.19).[4][5] | Less potent inhibitory effect compared to POA-rich extracts. | POA-rich extracts are more effective at inhibiting this key inflammatory pathway. |
| Cytokine Modulation (IL-6) | Significant decrease in IL-6 levels (Standardized Mean Difference: -0.72).[4][5] | Data not available for direct comparison. | POA-rich extracts demonstrate anti-inflammatory effects by reducing IL-6. |
| Myeloid Progenitor Cells | Stimulates the proliferation of myeloid progenitor cells.[6] | Data not available for direct comparison. | Suggests a role for POA in hematopoiesis and immune cell replenishment. |
Table 2: Comparative Cytotoxicity against Cancer Cell Lines (IC50 values in µg/mL)
| Cell Line | POA-rich Extracts | TOA-rich Extracts | Other Extracts (Aqueous/Hydroalcoholic) | Reference |
| Leukemia (HL-60) | Potent activity reported. | Limited cytotoxicity. | IC50 values vary widely depending on the specific extract. | [4] |
| Prostate Cancer (PC-3) | Significant cytotoxic effects observed. | Limited cytotoxicity. | IC50 values vary widely depending on the specific extract. | [4] |
| Breast Cancer (MCF-7) | IC50 = 29.86 (for a specific alkaloid-rich fraction) | Limited cytotoxicity reported. | IC50 of 10-20 for active fractions. | [1][7] |
| Cervical Carcinoma (KB) | IC50 = 23.57 (for a specific alkaloid-rich fraction) | Data not available. | IC50 = 35.69 (for a 96% ethanol extract) | [1] |
| Colon Adenocarcinoma (SW707) | Data not available. | Data not available. | IC50 = 49.06 (for a 96% ethanol extract) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used in the evaluation of Uncaria tomentosa extracts.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of the Uncaria tomentosa extracts (POA-rich, TOA-rich, and controls). Include a vehicle control (the solvent used to dissolve the extracts) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the extract that inhibits cell growth by 50%).
Cytokine Quantification: Cytometric Bead Array (CBA)
The Cytometric Bead Array (CBA) is a multiplexed immunoassay that utilizes a flow cytometer to simultaneously measure the concentration of multiple cytokines in a single sample.
Principle: The assay employs a series of beads with distinct fluorescence intensities, each coated with a capture antibody specific for a particular cytokine. The beads are incubated with the sample, allowing the cytokines to bind. A fluorescently labeled detection antibody (phycoerythrin-conjugated) is then added, creating a sandwich complex. The fluorescence intensity of the beads is measured by flow cytometry, allowing for the identification and quantification of each cytokine.
Protocol:
-
Sample and Standard Preparation: Prepare serial dilutions of the cytokine standards provided in the kit to generate a standard curve. Prepare the experimental samples (e.g., cell culture supernatants from cells treated with Uncaria tomentosa extracts).
-
Bead Preparation: Mix the different capture bead populations for the cytokines of interest.
-
Assay Incubation: In assay tubes, add the mixed capture beads, the sample or standard, and the PE-conjugated detection reagent.
-
Incubation: Incubate the tubes for a specified time (e.g., 1-3 hours) at room temperature, protected from light, to allow for the formation of the sandwich complexes.
-
Washing: Add a wash buffer to each tube and centrifuge to pellet the beads. Carefully aspirate the supernatant.
-
Data Acquisition: Resuspend the bead pellets in a buffer and acquire the data on a flow cytometer.
-
Data Analysis: Use the appropriate software to analyze the data, generating a standard curve for each cytokine and determining the concentration of each cytokine in the experimental samples.
NF-κB Activation: Electrophoretic Mobility Shift Assay (EMSA)
The Electrophoretic Mobility Shift Assay (EMSA) is used to detect protein-DNA interactions, in this case, the binding of the transcription factor NF-κB to its specific DNA consensus sequence.
Principle: A radiolabeled or fluorescently labeled DNA probe containing the NF-κB binding site is incubated with nuclear extracts from cells. If NF-κB is present and active in the extract, it will bind to the probe. When the mixture is run on a non-denaturing polyacrylamide gel, the protein-DNA complex will migrate slower than the free probe, resulting in a "shifted" band.
Protocol:
-
Nuclear Extract Preparation: Treat cells with the Uncaria tomentosa extracts and a stimulant (e.g., TNF-α or LPS) to induce NF-κB activation. Isolate the nuclear proteins from the cells.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus sequence with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing non-specific competitor DNA (to prevent non-specific binding). For competition experiments, add an excess of unlabeled probe to confirm the specificity of the binding.
-
Electrophoresis: Separate the binding reactions on a native polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or fluorescence imaging. A shifted band indicates the presence of an active NF-κB-DNA complex. The intensity of the shifted band corresponds to the amount of active NF-κB.
Mandatory Visualizations
Signaling Pathway: Inhibition of NF-κB Activation by Uncaria tomentosa
The anti-inflammatory effects of Uncaria tomentosa, particularly the POA chemotype, are significantly attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] This pathway is a central regulator of the inflammatory response.
Caption: The NF-κB signaling pathway and the inhibitory action of POA-rich Uncaria tomentosa.
Experimental Workflow: Comparative Cytotoxicity Analysis
The following diagram illustrates a typical workflow for comparing the cytotoxic efficacy of different Uncaria tomentosa chemotypes on cancer cell lines.
Caption: Workflow for evaluating and comparing the cytotoxicity of Un. tomentosa chemotypes.
References
- 1. Anticancer activity of the Uncaria tomentosa (Willd.) DC. preparations with different oxindole alkaloid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Uncaria tomentosa acts as a potent TNF-alpha inhibitor through NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uncaria tomentosa stimulates the proliferation of myeloid progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antiproliferative effects of Uncaria tomentosa extracts and fractions on the growth of breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. portal.research.lu.se [portal.research.lu.se]
Independent Validation of the Antiviral Activity of Quinovic Acid Glycoside 2: A Comparative Guide
This guide provides an objective comparison of the antiviral activity of Quinovic acid glycoside 2 with related compounds, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural products.
This compound is a triterpenoid saponin, a class of natural compounds found in medicinal plants such as Cat's Claw (Uncaria tomentosa) and Guettarda platypoda.[1][2] These compounds have been investigated for various biological activities, including anti-inflammatory and antiviral effects.[3][4]
Comparative Antiviral Activity
The primary independent validation of the in vitro antiviral activity for this compound comes from a study evaluating its efficacy against two distinct RNA viruses: Vesicular Stomatitis Virus (VSV) and Human Rhinovirus 1B (HRV-1B). The results are compared with other structurally related quinovic acid glycosides.
The data is presented in terms of the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits the viral cytopathic effect by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical measure of the compound's therapeutic window; a higher SI value indicates greater selectivity for viral targets over host cells.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of Quinovic Acid Glycosides
| Compound | Virus | Antiviral Activity (EC₅₀, µg/mL) | Cytotoxicity (CC₅₀, µg/mL) | Selectivity Index (SI = CC₅₀/EC₅₀) |
|---|---|---|---|---|
| This compound | VSV | 0.5 | 5.0 | 10.0 |
| HRV-1B | 5.0 | 5.0 | 1.0 | |
| Quinovic acid glycoside 1 | VSV | >10 | 10.0 | - |
| HRV-1B | >10 | 10.0 | - | |
| Quinovic acid glycoside 3 | VSV | 1.0 | 10.0 | 10.0 |
| HRV-1B | >10 | 10.0 | - | |
| Quinovic acid glycoside 7 | VSV | 0.1 | 1.0 | 10.0 |
| HRV-1B | 1.0 | 1.0 | 1.0 |
Data sourced from Aquino et al., Journal of Natural Products, 1989.[2]
From this data, this compound demonstrates notable activity against Vesicular Stomatitis Virus, with a Selectivity Index of 10. Its activity against Human Rhinovirus 1B is less potent and non-selective, as the effective concentration is the same as the cytotoxic concentration. In comparison, compound 7 shows higher potency against VSV, while compound 1 was inactive against both viruses at the concentrations tested.
Experimental Protocols
The following describes a standard protocol for determining antiviral activity through a Cytopathic Effect (CPE) Reduction Assay, the method employed to generate the data above.
Cytopathic Effect (CPE) Reduction Assay
This assay quantifies the ability of a compound to protect host cells from destruction (cytopathic effect) caused by viral infection.[5][6][7]
-
Cell Culture Preparation: A monolayer of suitable host cells (e.g., Vero E6 or HeLa cells) is seeded into 96-well microplates and incubated until confluent.[5][8]
-
Compound Dilution: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve a range of concentrations.[5]
-
Infection and Treatment: The culture medium is removed from the cell monolayers. The cells are then treated with the various dilutions of the test compound. Subsequently, a standardized amount of the virus (e.g., VSV or HRV-1B) is added to the wells.[8][9]
-
Controls: Several controls are run in parallel on the same plate:
-
Cell Control (No Virus, No Compound): To assess 100% cell viability.
-
Virus Control (Virus, No Compound): To assess 0% cell viability (maximum CPE).[8]
-
Compound Cytotoxicity Control (Compound, No Virus): To determine the cytotoxic effect of the compound on the cells at each concentration.
-
-
Incubation: The plates are incubated for a period sufficient to allow for multiple rounds of viral replication and the development of significant CPE in the virus control wells (typically 48-72 hours).[7]
-
Quantification of Cell Viability: After incubation, the extent of CPE is quantified. This is commonly done by staining the remaining viable cells with a dye such as crystal violet or using a metabolic assay (e.g., MTS or CellTiter-Glo) that measures cellular ATP content.[7][8] The absorbance or luminescence is read using a plate reader.
-
Data Analysis: The readings are used to calculate the percentage of cell viability for each compound concentration. The EC₅₀ and CC₅₀ values are determined by non-linear regression analysis of the dose-response curves. The Selectivity Index is then calculated.
Visualizations
The following diagrams illustrate the experimental workflow and potential mechanisms of action.
Caption: Workflow for the Cytopathic Effect (CPE) reduction assay.
Caption: Potential inhibition points in the viral life cycle by triterpenoid saponins.
Mechanism of Action
The precise molecular mechanism of this compound has not been fully elucidated. However, triterpenoid saponins, the broader class to which it belongs, are known to exert antiviral effects through various mechanisms.[10] These can include interfering with the early stages of the viral life cycle, such as attachment to host cell receptors and viral entry through membrane fusion.[11][12] Other studies on different triterpenoid saponins have shown inhibition of viral replication by targeting key viral enzymes like DNA or RNA polymerase, or by inhibiting the synthesis of viral proteins.[10][13] The diagram above illustrates these potential points of inhibition. Further research is required to identify the specific target of this compound.
References
- 1. This compound | C42H66O14 | CID 44593500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Plant metabolites. Structure and in vitro antiviral activity of quinovic acid glycosides from Uncaria tomentosa and Guettarda platypoda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Quinovic Acid Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice | PLOS One [journals.plos.org]
- 4. Uncaria tomentosa (cat’s claw): a promising herbal medicine against SARS-CoV-2/ACE-2 junction and SARS-CoV-2 spike protein based on molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 6. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pblassaysci.com [pblassaysci.com]
- 9. 2.8. Cytopathic Effect (CPE) Reduction Assay [bio-protocol.org]
- 10. Mechanism of antiviral activity of triterpenoid saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triterpenoidal Saponins from the Leaves of Aster koraiensis Offer Inhibitory Activities against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Triterpenoid Saponins Isolated from Platycodon grandiflorum Inhibit Hepatitis C Virus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Quinovic Acid Glycoside 2 in a Laboratory Setting
Core Principles for Chemical Waste Disposal
The overarching principle for the disposal of any laboratory chemical is to treat it as hazardous waste unless explicitly determined otherwise. This ensures the highest level of safety for laboratory personnel and minimizes environmental impact. All chemical waste must be managed in accordance with federal, state, and local regulations.[1]
Key tenets of safe disposal include:
-
Proper Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[2][3] Abbreviations and chemical formulas are generally not acceptable.[3]
-
Segregation of Incompatible Wastes: Never mix incompatible chemicals in the same waste container. For instance, acids should be stored separately from bases, and oxidizers from flammable materials.[2][3][4]
-
Use of Appropriate Containers: Waste must be stored in containers that are chemically resistant to the contents, in good condition, and have a secure lid.[2][3]
-
Secondary Containment: Liquid hazardous waste containers should be placed in secondary containment bins to prevent the spread of material in case of a leak or spill.[2][3]
-
Prohibition of Improper Disposal Methods: Never dispose of hazardous chemicals by evaporation in a fume hood, down the drain, or in the regular trash.[2]
Disposal Procedures for Quinovic Acid Glycoside 2
Based on general laboratory safety guidelines, the following procedures should be followed for the disposal of this compound.
Quantitative Data Summary for Disposal Decisions
| Parameter | Guideline | Citation |
| Waste Classification | Assumed to be hazardous chemical waste in the absence of specific data. | [3] |
| Container Labeling | "Hazardous Waste," "this compound," concentration, and date. | [2][3] |
| Aqueous Solutions (pH) | For dilute aqueous solutions, the pH should be adjusted to between 5 and 11.5 before being considered for any form of drain disposal, though this is generally discouraged for hazardous waste. | |
| Empty Containers | Must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. | [1][3] |
Experimental Protocol: Decontamination of Empty Containers
This protocol details the steps for ensuring that empty containers that once held this compound are properly decontaminated before disposal.
-
Initial Draining: Ensure the container is as empty as possible by normal means (e.g., pouring, scraping).
-
First Rinse: Add a suitable solvent (e.g., ethanol or methanol, depending on the solubility of the glycoside residue) to the container, sufficient to wet all interior surfaces.
-
Agitation: Securely cap the container and agitate it vigorously to dissolve or suspend the remaining chemical residue.
-
Rinsate Collection: Pour the solvent rinsate into a designated hazardous waste container for liquid waste.
-
Repeat: Repeat the rinsing and collection steps two more times for a total of three rinses.[1][3]
-
Drying: Allow the container to air-dry completely in a well-ventilated area, such as a chemical fume hood.[1]
-
Final Disposal: Once triple-rinsed and dry, deface or remove the original label and dispose of the container in the regular laboratory trash or recycling, as appropriate for the container material.[1]
Logical Workflow for Disposal
The decision-making process for the proper disposal of this compound and its associated waste can be visualized as a clear workflow. This ensures that all safety and regulatory aspects are considered at each step.
Caption: Disposal decision workflow for this compound.
By adhering to these established principles and procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Quinovic Acid Glycoside 2
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Quinovic acid glycoside 2, a compound of interest in various research and development applications. Due to the limited availability of specific safety data for this compound, the following guidance is based on best practices for handling potent and cytotoxic compounds, as well as general procedures for saponin-class molecules. Quinovic acid glycosides have demonstrated significant biological activity, including anti-inflammatory and potential anti-cancer effects, necessitating a cautious approach to handling to minimize exposure and ensure a safe laboratory environment.
I. Hazard Identification and Risk Assessment
While a specific Globally Harmonized System (GHS) classification for this compound is not currently available, its pharmacological activity suggests it should be treated as a potent compound. Potential hazards may include skin and eye irritation, and unknown effects from inhalation or ingestion. A thorough risk assessment should be conducted before any handling of this compound.
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent accidental exposure. The following table outlines the required PPE for various procedures.
| Procedure | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Dedicated, certified chemical fume hood or containment ventilated enclosure (CVE).- Double nitrile gloves (ASTM D6978 certified).- Disposable, solid-front protective gown with tight-fitting cuffs.- ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.- NIOSH-approved respirator with a P100 filter. |
| Solution Preparation and Handling | - Chemical fume hood.- Double nitrile gloves.- Disposable lab coat.- Safety glasses with side shields or chemical splash goggles. |
| Cell Culture and In Vitro Assays | - Biological safety cabinet (Class II).- Nitrile gloves.- Disposable lab coat.- Safety glasses. |
| Waste Disposal | - Double nitrile gloves.- Disposable lab coat or gown.- Safety glasses with side shields or chemical splash goggles. |
III. Safe Handling and Operational Plan
A. Engineering Controls:
-
All work with powdered this compound must be performed in a certified chemical fume hood or a containment ventilated enclosure to minimize inhalation exposure.[1]
-
Use a balance with a draft shield or a dedicated weighing enclosure within the fume hood.
B. Procedural Steps for Handling:
-
Preparation: Designate a specific area for handling this compound and clearly label it. Cover the work surface with disposable, absorbent bench paper.
-
Weighing:
-
Don all required PPE for handling dry powder.
-
Carefully weigh the desired amount of the compound, avoiding the creation of dust.
-
Use anti-static equipment if necessary.
-
-
Solubilization:
-
Add the solvent to the vessel containing the weighed powder within the fume hood.
-
Gently swirl or vortex to dissolve. Avoid sonication which may generate aerosols.
-
-
Storage:
IV. Spill Management
In the event of a spill, immediate and appropriate action is critical.
| Spill Type | Decontamination and Cleanup Protocol |
| Small Powder Spill (<100mg) | 1. Restrict access to the area.2. Wearing full PPE, gently cover the spill with damp absorbent material to avoid raising dust.3. Carefully wipe up the material, working from the outside in.4. Place all contaminated materials in a sealed bag for cytotoxic waste disposal.5. Clean the spill area with a suitable deactivating solution (e.g., 10% bleach solution followed by a water rinse), and then with 70% ethanol. |
| Large Powder Spill (>100mg) | 1. Evacuate the immediate area and alert laboratory personnel and the safety officer.2. Restrict access to the area.3. Trained personnel with appropriate respiratory protection should manage the cleanup using a HEPA-filtered vacuum cleaner. |
| Liquid Spill | 1. Restrict access to the area.2. Wearing appropriate PPE, cover the spill with absorbent material.3. Collect the absorbed material and place it in a sealed bag for cytotoxic waste disposal.4. Clean the spill area as described for a small powder spill. |
V. Disposal Plan
All waste contaminated with this compound must be treated as cytotoxic waste.
| Waste Stream | Disposal Procedure |
| Solid Waste (Gloves, Gowns, Consumables) | - Place in a dedicated, clearly labeled, puncture-resistant cytotoxic waste container lined with a purple bag.[5] |
| Liquid Waste (Unused Solutions, Contaminated Media) | - Collect in a sealed, leak-proof, and clearly labeled container designated for cytotoxic liquid waste. Do not pour down the drain. |
| Sharps (Needles, Syringes) | - Dispose of immediately in a designated, puncture-proof cytotoxic sharps container. |
All cytotoxic waste must be disposed of through an approved hazardous waste management service via high-temperature incineration.[5]
VI. Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a research setting.
Caption: Workflow for Safe Handling of this compound.
This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all personnel receive training on these procedures and that a culture of safety is maintained in the laboratory at all times. Always consult your institution's Environmental Health and Safety department for specific guidance and regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
